HIV-1 inhibitor-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27N7O |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[2-[[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]amino]pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30) |
InChI Key |
WFEQHSDDJMELAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Novel Non-Peptidic HIV-1 Protease Inhibitors: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease (PR) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[1] HIV-1 PR is an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][2] The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, transforming it from a fatal disease into a manageable chronic condition when used in highly active antiretroviral therapy (HAART).[2][3]
The first generation of PIs were largely peptidomimetic, designed to mimic the natural substrates of the protease.[2][3] However, these compounds often suffered from poor oral bioavailability, high metabolic clearance, and significant side effects.[2][4] Furthermore, the high mutation rate of the HIV-1 genome led to the rapid emergence of drug-resistant viral strains, limiting the long-term efficacy of these early inhibitors.[4][5] These challenges spurred the development of novel, non-peptidic HIV-1 protease inhibitors, which offer improved pharmacokinetic profiles and greater resilience against resistance.[2][4] This guide provides a technical overview of the strategies, methodologies, and key discoveries in the ongoing search for potent, non-peptidic HIV-1 PIs.
The HIV-1 Protease: Structure, Function, and Inhibition
HIV-1 PR is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[2] The active site is covered by two flexible β-hairpin loops, known as "flaps." For the enzyme to bind and cleave a substrate, these flaps must open to allow access to the active site and then close to secure the substrate for catalysis. This mechanism is a key focus for structure-based drug design. Non-peptidic inhibitors are designed to bind tightly within this active site, preventing the processing of viral polyproteins and thus halting the production of infectious virions.
Caption: Mechanism of HIV-1 Protease action and inhibition.
Discovery Strategies for Non-Peptidic Inhibitors
The quest for non-peptidic PIs has been heavily reliant on structure-based drug design (SBDD) and computational methods.
Structure-Based Drug Design (SBDD) SBDD is an iterative cycle that leverages the three-dimensional structure of the target protein to design inhibitors. The availability of high-resolution X-ray crystal structures of HIV-1 PR complexed with various ligands has been instrumental in this process.[6][7] The cycle involves designing a compound, synthesizing it, testing its biological activity, and then determining the crystal structure of the inhibitor-protease complex to understand the binding interactions.[8][9] This structural insight guides the design of the next generation of compounds with improved potency and specificity.[10] Darunavir, a potent non-peptidyl inhibitor, is a major success story of the SBDD approach.[2][11]
Caption: The iterative cycle of Structure-Based Drug Design (SBDD).
Computational and In Silico Methods Computational techniques accelerate the discovery process by screening vast chemical libraries to identify promising lead compounds.
-
Pharmacophore Searching: This method uses the 3D arrangement of essential features of a known inhibitor (the pharmacophore) to search databases for novel, structurally diverse molecules that match the query. This approach successfully identified novel non-peptide inhibitors from the NCI DIS 3D database.[12]
-
Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[13] This is widely used to screen virtual compound libraries against the HIV-1 PR active site to prioritize candidates for synthesis and testing.[14][15]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to understand binding stability and the impact of resistance mutations.[13][15]
Key Non-Peptidic HIV-1 Protease Inhibitors
Decades of research have produced several successful non-peptidic PIs. Tipranavir and Darunavir are notable FDA-approved examples, while newer compounds continue to be developed.
| Compound/Class | Type | Ki (nM) | IC50 / EC50 (nM) | Key Features & Activity Notes |
| Tipranavir (TPV) | 4-hydroxy-dihydropyrone | - | EC50: Varies | A non-peptidic PI effective against some multi-drug resistant HIV-1 strains.[16] Requires boosting with ritonavir.[16] |
| Darunavir (DRV) | Non-peptidyl | < 0.005 | EC50: 2.4 - 9.1 | Highly potent with a high genetic barrier to resistance.[11][17] Forms extensive hydrogen bonds with the protease backbone.[2][11] Also inhibits protease dimerization.[2] |
| GRL-044 | Investigational | - | EC50: 0.065 - 19 | Shows potent activity against a wide range of PI-resistant HIV-1 variants.[17] |
| GS-9770 | Investigational | - | EC50: 1.9 (WT) | A novel non-peptidomimetic PI with improved metabolic stability, designed for unboosted once-daily dosing.[18] |
| NSC 32180 | 4-hydroxycoumarin dimer | - | ID50: 320 | Identified via pharmacophore searching of the NCI database.[12] |
| NSC 158393 | - | - | ID50: 1700 (Protease) EC50: 11500 (Antiviral) | Exhibited both protease inhibition and antiviral activity in cell-based assays.[12] |
Note: Ki, IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and ID50 (half-maximal inhibitory dose) values are context-dependent and can vary based on assay conditions and viral strains.
Experimental Protocols for Inhibitor Evaluation
A multi-step experimental workflow is essential to identify and characterize novel PIs, moving from initial screening to detailed characterization.
Caption: General experimental workflow for HIV-1 PI discovery.
Fluorometric HIV-1 Protease Inhibition Assay (High-Throughput Screening)
This assay is used for the initial screening of large compound libraries to identify potential inhibitors ("hits").
-
Principle: The assay uses a synthetic peptide substrate that is quenched by a fluorophore. Active HIV-1 PR cleaves the substrate, releasing the fluorophore and generating a measurable fluorescent signal. Inhibitors prevent this cleavage, resulting in a reduced or absent signal.
-
Methodology:
-
Preparation: Reconstitute recombinant HIV-1 protease enzyme and the fluorogenic substrate in an appropriate assay buffer. Dissolve test compounds and a known inhibitor control (e.g., Pepstatin A) in DMSO.
-
Reaction Setup: In a 96- or 384-well microplate, add the test compounds, inhibitor control, and enzyme control (buffer only) to their respective wells.
-
Pre-incubation: Add the HIV-1 protease solution to all wells except the substrate control. Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetics (e.g., Ex/Em = 330/450 nm) over 1-3 hours at 37°C.
-
Analysis: Calculate the percent inhibition for each compound relative to the enzyme control (100% activity) and inhibitor control (0% activity).
-
Cell-Based Antiviral Activity Assay
This assay determines the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of potency (EC50).
-
Principle: T-cells or other susceptible cell lines are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring an endpoint, such as viral p24 antigen production or reporter gene expression.[19]
-
Methodology (Example using p24 ELISA):
-
Cell Plating: Seed permissive T-cells (e.g., CEM-SS or MT-4 cells) in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include "no drug" and "no virus" controls.
-
Infection: Add a standardized amount of HIV-1 virus stock to the wells (except the "no virus" control).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
Quantification: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.
-
Analysis: Plot the p24 concentration against the compound concentration and use a non-linear regression model to calculate the EC50 value, the concentration at which viral replication is inhibited by 50%.
-
X-ray Crystallography for Co-crystal Structure Determination
This is a critical step in SBDD to visualize how an inhibitor binds to the protease active site.
-
Principle: A purified complex of the HIV-1 protease and the inhibitor is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the complex, revealing atomic-level interactions.[20]
-
Methodology:
-
Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified protease with a saturating concentration of the inhibitor to form a stable complex.[8]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion to grow high-quality crystals of the protein-inhibitor complex.[8]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray source (often at a synchrotron). Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a similar structure exists) or other phasing methods. Build and refine the atomic model of the complex to fit the electron density map.[20]
-
Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the inhibitor and the protease, which will inform the next cycle of drug design.[10]
-
References
- 1. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-peptidic HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure of a non-peptide inhibitor complexed with HIV-1 protease. Developing a cycle of structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel, non-peptide HIV-1 protease inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medmedchem.com [medmedchem.com]
- 14. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 16. Tipranavir: a novel non-peptidic protease inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Synthesis and Characterization of HIV-1 Protease Inhibitor Intermediate: Compound 34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of compound 34, a key amine intermediate in the development of a novel class of HIV-1 protease inhibitors. These inhibitors are distinguished by the incorporation of an N-phenyloxazolidinone-5-carboxamide moiety as a P2' ligand within a pseudosymmetric dipeptide isostere scaffold. The strategic design of these molecules aims to enhance interactions with the HIV-1 protease active site, offering a potential avenue for combating drug resistance.
Introduction to Compound 34 and its Role in HIV-1 Protease Inhibition
Compound 34, chemically known as (2S,3R)-3-amino-1-(N'-isobutylhydrazinyl)-4-phenylbutan-2-ol, serves as a pivotal precursor in the synthesis of potent HIV-1 protease inhibitors. It provides the core structural framework onto which various P2' and P1' ligands can be appended. The synthesis of the final inhibitor, compound 35, is achieved through the coupling of the primary amine of compound 34 with N-methoxycarbonyl-l-tert-leucine. The development of this class of inhibitors is rooted in a structure-based design strategy aimed at creating molecules that can effectively bind to the active site of HIV-1 protease, a critical enzyme in the viral life cycle.
The general mechanism of action for this class of inhibitors involves mimicking the transition state of the natural substrate of HIV-1 protease. By competitively binding to the enzyme's active site, these inhibitors prevent the cleavage of viral polyproteins, a process essential for the maturation of infectious virions. The oxazolidinone moiety is specifically incorporated to form key hydrogen bond interactions with the backbone atoms of the protease, a strategy designed to be effective against drug-resistant viral strains.
Synthesis of Compound 34
The synthesis of compound 34 is a multi-step process that begins with commercially available starting materials and involves the formation of a (hydroxyethyl)hydrazine isostere core. The final step to obtain compound 34 is the deprotection of its Boc-protected precursor, compound 33.
Synthetic Workflow
The overall synthetic pathway leading to compound 34 is depicted below. This workflow illustrates the key transformations, including the formation of the Boc-protected precursor and its subsequent deprotection to yield the target amine intermediate.
An In-Depth Technical Guide to the Mechanism of Action of Darunavir-Related Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART). Its potent antiviral activity, high genetic barrier to resistance, and efficacy against multi-drug resistant viral strains are rooted in its unique molecular mechanism. This guide provides a detailed examination of darunavir's mechanism of action, focusing on its binding kinetics, structural interactions, resistance pathways, and the experimental methodologies used for its characterization. It is intended to serve as a comprehensive resource for professionals engaged in antiviral drug discovery and development.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
HIV-1 protease is a viral aspartyl protease essential for the viral life cycle. It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of this protease results in the production of immature, non-infectious virions, thus halting viral replication.[1][2]
Darunavir acts as a potent, competitive inhibitor of the HIV-1 protease.[3] Its mechanism involves high-affinity binding to the active site of the protease, physically blocking the entry of the natural polypeptide substrates.[1] This potent inhibitory action is a result of a sophisticated network of interactions between the inhibitor and the enzyme.
Key Molecular Interactions
The high potency and resilience of darunavir stem from its unique chemical structure, which is optimized for interactions with the protease active site.
-
Interaction with Catalytic Dyad: Like other PIs, darunavir's central hydroxyl group mimics the transition state of peptide bond hydrolysis and forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', located at the base of the active site.[3][4]
-
Backbone Binding: A defining feature of darunavir is its extensive hydrogen bonding with the main-chain atoms of the protease active site, particularly residues Asp29 and Asp30.[3][5] This is primarily mediated by the novel bis-tetrahydrofuranyl (bis-THF) urethane moiety, which fits snugly into the S2 subsite of the enzyme.[6][7] By targeting the conserved backbone, which has minimal conformational flexibility, darunavir remains effective even when side chains mutate—a common mechanism of drug resistance.[6]
-
Substrate Envelope Hypothesis: Darunavir fits more closely within the consensus volume occupied by natural substrates (the "substrate envelope") compared to earlier PIs.[5][8] Mutations that would disrupt darunavir binding are therefore more likely to also impair the protease's ability to process its natural substrates, thus reducing viral fitness and slowing the emergence of resistant strains.[8]
Dual Mechanism of Action
Further contributing to its high genetic barrier is darunavir's dual mechanism of action. In addition to competitively inhibiting the active site of the mature protease dimer, darunavir has also been shown to inhibit the dimerization of protease monomers.[4][9] Since dimerization is a prerequisite for enzymatic activity, this secondary mechanism provides an additional layer of viral suppression.[4]
Quantitative Analysis of Darunavir's Potency
The efficacy of darunavir and its analogs is quantified through various biochemical and antiviral assays. The data consistently demonstrate darunavir's high binding affinity and potent inhibition, which are orders of magnitude greater than many first-generation PIs.[3][5]
| Parameter | Inhibitor/Analog | Value | Target Enzyme/Cell Line | Reference(s) |
| Dissociation Constant (Kd) | Darunavir | 4.5 pM (4.5 x 10-12 M) | HIV-1 Protease | [3] |
| Inhibition Constant (Ki) | Darunavir | 16 pM | HIV-1 Protease | [6] |
| Darunavir | 2 pM | WT Subtype B Protease | [10] | |
| Darunavir | 1.87 nM | WT HIV-1 Protease | [11] | |
| Analog 5ac | 0.31 nM | WT HIV-1 Protease | [11] | |
| Analog 5ae | 0.28 nM | WT HIV-1 Protease | [11] | |
| Analog 4b | 0.6 pM | HIV-1 Protease | [12] | |
| 50% Inhibitory Conc. (IC50) | Darunavir | 3 - 6 nM | Laboratory HIV-1 Strains | [13] |
| Darunavir | 4.7 nM | CEM Cells | [6] |
Structural Basis of Action and Resistance
X-ray crystallography has been instrumental in elucidating the precise interactions between darunavir and HIV-1 protease, providing a structural rationale for its high efficacy and genetic barrier.
Crystallographic Insights
High-resolution crystal structures of the darunavir-protease complex (e.g., PDB: 4LL3) reveal the extensive network of hydrogen bonds between the inhibitor and the enzyme's backbone.[7][14] These studies confirm that the bis-THF and p-aminosulfonamide moieties are critical for establishing these backbone interactions in the S2 and S2' subsites, respectively.[7][12]
Intriguingly, ultra-high-resolution structural analysis of darunavir bound to a resistant protease mutant (V32I) identified a secondary, allosteric binding site on the surface of one of the flexible flaps of the protease.[15] While the full functional consequence is still under investigation, the existence of a second site may further contribute to its potent activity against resistant variants.[15]
Mechanism of Resistance
Resistance to darunavir emerges slowly and typically requires the accumulation of multiple mutations within the protease gene.[10]
-
Darunavir Resistance-Associated Mutations (RAMs): Key mutations that confer resistance include V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, and L89V.[16][17]
-
Impact of Mutations: These mutations, even those distal to the active site, can collectively alter the conformational dynamics of the enzyme.[10] This can lead to a "loosening" of the fit between the inhibitor and the enzyme, reducing the number of favorable contacts like hydrogen bonds.[14] This loss of favorable binding enthalpy is the primary thermodynamic driver for the observed decrease in binding affinity.[14]
-
High Genetic Barrier: A single mutation is generally insufficient to cause significant resistance to darunavir.[10] The virus must acquire a specific combination of mutations to overcome the potent inhibition, which is a stochastic and less probable event. Studies have shown that the pre-existence of certain mutations, such as I54M or A71V, can facilitate the subsequent development of high-level resistance.[9]
Experimental Protocols
The characterization of darunavir and related inhibitors relies on a suite of standardized biochemical and biophysical assays.
HIV-1 Protease Inhibition Assay (Fluorometric)
This is a common method for determining the inhibitory potency (IC50) of compounds.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0).
-
Reconstitute the fluorogenic substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide) and purified HIV-1 protease enzyme in the assay buffer.[18]
-
Prepare serial dilutions of the test inhibitor (e.g., darunavir) in the assay buffer or DMSO.
-
-
Assay Procedure:
-
In a microplate, add the test inhibitor dilutions to designated wells. Include controls: enzyme control (no inhibitor) and inhibitor control (a known potent inhibitor like Pepstatin A).
-
Add the HIV-1 protease solution to all wells except for a substrate-only blank.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation: Prepare the purified HIV-1 protease in a suitable buffer in the ITC sample cell. Prepare the inhibitor (darunavir) in the same buffer in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the protease solution within the calorimeter.
-
Data Analysis: Each injection produces a heat change that is measured by the instrument. The integrated heat data are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine Kd, ΔH, and stoichiometry (n). The binding entropy (ΔS) is then calculated from these values. This method was used to demonstrate the favorable binding enthalpy of darunavir.[8]
X-ray Crystallography
This technique provides atomic-level detail of the inhibitor-enzyme complex.
-
Complex Formation: The purified HIV-1 protease is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Crystallization: The protease-inhibitor complex is subjected to crystallization screening using various techniques (e.g., vapor diffusion) to obtain high-quality, single crystals.
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding the final 3D structure of the complex.[12][15]
Visualizations
Signaling Pathways and Workflows
Caption: Core mechanism of Darunavir action on the HIV-1 lifecycle.
Caption: Experimental workflow for a fluorometric HIV-1 protease inhibition assay.
Caption: Logical pathway for the development of Darunavir resistance.
Conclusion
The mechanism of action of darunavir is a paradigm of modern structure-based drug design. Its high potency is derived from a multi-faceted strategy that includes mimicking the substrate transition state, extensive hydrogen bonding with the conserved enzyme backbone, and a favorable fit within the substrate envelope. This, combined with a secondary mechanism of dimerization inhibition, erects a high genetic barrier to the development of resistance. A thorough understanding of these molecular principles, supported by quantitative biophysical and biochemical data, is crucial for the rational design of the next generation of protease inhibitors that can overcome emerging resistance and remain a vital tool in the management of HIV/AIDS.
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Darunavir - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 14. rcsb.org [rcsb.org]
- 15. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: A Technical Guide to the Structure-Activity Relationship of P2-Ligand Modified Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of P2-ligand modifications in the design and optimization of protease inhibitors. The P2 position of a protease inhibitor is a key determinant of its potency, selectivity, and pharmacokinetic profile, as it interacts with the corresponding S2 subsite of the target protease. Understanding the structure-activity relationships (SAR) at this position is paramount for the development of effective therapeutics against a range of diseases, including viral infections like HIV, Hepatitis C, and COVID-19.
This guide provides a comprehensive overview of P2-ligand SAR for major viral proteases, presents detailed experimental protocols for inhibitor characterization, and visualizes key workflows and concepts to aid in the drug discovery process.
The Significance of the P2-Ligand Interaction
Protease inhibitors are designed to mimic the natural substrates of proteases, binding to the active site with high affinity and blocking its catalytic activity. The interaction between the inhibitor and the enzyme's active site is characterized by a series of non-covalent interactions between the inhibitor's various moieties (P-sites) and the protease's corresponding subsites (S-sites). The S2 subsite of many proteases is a relatively large and often hydrophobic pocket, making the P2 ligand a crucial area for introducing chemical diversity to enhance binding affinity and modulate physicochemical properties. Strategic modifications of the P2 ligand can lead to significant improvements in an inhibitor's performance by:
-
Optimizing van der Waals contacts: Introducing bulky or appropriately shaped hydrophobic groups can maximize favorable interactions within the S2 pocket.
-
Forming specific hydrogen bonds: The incorporation of hydrogen bond donors or acceptors can lead to specific interactions with the backbone or side chains of the S2 subsite residues, thereby increasing affinity and selectivity.
-
Modulating pharmacokinetic properties: P2 modifications can influence solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.
-
Overcoming drug resistance: As mutations in the protease active site can lead to drug resistance, novel P2 ligands can be designed to be less susceptible to these changes.
Structure-Activity Relationship of P2-Ligand Modified Protease Inhibitors
This section explores the SAR of P2-ligand modifications for three clinically significant viral proteases: HIV-1 Protease, Hepatitis C Virus (HCV) NS3/4A Protease, and SARS-CoV-2 Main Protease (Mpro).
HIV-1 Protease Inhibitors
The development of potent HIV-1 protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). The S2 subsite of HIV-1 protease is a flexible, hydrophobic pocket, and extensive SAR studies have been conducted to optimize P2 ligands for enhanced potency and resistance profiles.
Table 1: Structure-Activity Relationship of P2-Ligand Modified HIV-1 Protease Inhibitors
| Inhibitor Scaffold | P2-Ligand Modification | Wild-Type HIV-1 Protease Ki (nM) | Antiviral EC50 (nM) | Key Observations |
| Darunavir Analogue | bis-Tetrahydrofuran (bis-THF) | 0.003 - 0.015 | 1 - 2 | The bis-THF moiety forms extensive hydrogen bonds with the backbone of the S2 subsite, contributing to high potency and a high genetic barrier to resistance[1]. |
| Ritonavir | Thiazolyl group | 0.019 | ~17 | The thiazolyl group makes favorable hydrophobic interactions within the S2 pocket. Lopinavir, a derivative, replaces this with a smaller phenoxyacetyl group to reduce contact with variable residues at position 82, improving its resistance profile[1]. |
| Amprenavir | Tetrahydrofuran (THF) | - | 12 - 80 | The THF group occupies the S2 pocket. Modification to the larger bis-THF in darunavir significantly enhances potency[1]. |
| Saquinavir | Decahydroisoquinoline (DIQ) | 0.12 | 37.7 | The bulky DIQ group effectively fills the S2' subsite (in this asymmetric inhibitor), highlighting the importance of shape complementarity[1]. |
| Modified Inhibitor | FKBP-binding group | - | 19 (IC50) | Modification to include an FKBP-binding moiety partitions the inhibitor into blood cells, significantly prolonging its in vivo half-life[2]. |
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is a key target for direct-acting antiviral agents. The S2 subsite of this protease is a large, hydrophobic pocket that can accommodate a variety of P2 ligands, often macrocyclic structures, which are crucial for high potency.
Table 2: Structure-Activity Relationship of P2-Ligand Modified HCV NS3/4A Protease Inhibitors
| Inhibitor Scaffold | P2-Ligand Modification | Genotype 1a IC50 (nM) | Genotype 1b IC50 (nM) | Key Observations |
| Grazoprevir | Quinoxaline | 0.04 | 0.02 | The large, heterocyclic quinoxaline moiety significantly improves potency by making extensive interactions within the S2 pocket. |
| Simeprevir | Cyclopropyl-sulfonamide | 0.5 | 1.4 | The cyclopropyl group provides a good fit in the hydrophobic S2 subsite. |
| Paritaprevir | Pyrazine | 0.06 | 0.21 | The pyrazine ring system contributes to the high affinity of the inhibitor. |
| Glecaprevir | Fluorinated adamantane | 0.019 | 0.046 | The bulky and hydrophobic adamantane cage effectively occupies the S2 pocket, leading to pangenotypic activity. |
SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. The S2 subsite of Mpro is a hydrophobic pocket that shows a preference for leucine residues in its natural substrates.
Table 3: Structure-Activity Relationship of P2-Ligand Modified SARS-CoV-2 Mpro Inhibitors
| Inhibitor Scaffold | P2-Ligand Modification | Mpro IC50 (µM) | Antiviral EC50 (µM) | Key Observations |
| Nirmatrelvir (PF-07321332) | Dimethylcyclobutyl amide | 0.0069 | 0.078 | The dimethylcyclobutyl group is designed to mimic the preferred leucine side chain, providing a good fit in the S2 subsite. |
| GC376 | Leucine side chain | 0.19 - 0.40 | - | The natural leucine side chain effectively occupies the S2 pocket[3]. |
| Calpain Inhibitor Analogue | Leucine | 0.97 | 2.07 | The presence of a lipophilic leucine at the P2 position contributes to its inhibitory activity[4]. |
| Boceprevir Analogue | tert-Butyl | 0.88 | - | The bulky tert-butyl group can be accommodated in the S2 pocket. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of protease inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay
This assay is a common method for determining the in vitro potency (IC50) of protease inhibitors.
Principle: A synthetic peptide substrate containing the protease cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Purified protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme and Substrate Preparation: Dilute the purified protease and FRET peptide substrate to their optimal working concentrations in assay buffer. The optimal concentrations should be determined in preliminary experiments to ensure a linear reaction rate and a good signal-to-noise ratio.
-
Assay Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted test compounds or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add the diluted protease solution to all wells except the negative control wells (add assay buffer instead).
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Monitor the increase in fluorescence over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves) for each inhibitor concentration and the controls.
-
Normalize the reaction rates to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
Cell-Based Antiviral Assay
This assay determines the efficacy of an inhibitor in a cellular context, which is a crucial step in drug development.
Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV, Huh-7 cells for HCV, Vero E6 cells for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for measuring cell viability (e.g., MTT, MTS) or viral replication (e.g., qRT-PCR, ELISA for viral antigens)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a no-drug control (vehicle control) and a no-cell control (background).
-
Virus Infection: Infect the cells by adding the virus stock at a pre-determined multiplicity of infection (MOI). The MOI should be optimized to cause a measurable CPE or viral replication within a reasonable timeframe (e.g., 2-4 days). Include an uninfected cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment.
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay: After the incubation period, visually inspect the cells for CPE under a microscope. Quantify cell viability using a colorimetric assay (e.g., MTT or MTS). The absorbance is proportional to the number of viable cells.
-
Viral Yield Reduction Assay: Collect the cell culture supernatant and quantify the amount of virus produced using methods like qRT-PCR to measure viral RNA or plaque assays to determine the infectious virus titer.
-
-
Data Analysis:
-
Calculate the percentage of protection from CPE or the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
In parallel, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to assess their selectivity index (SI = CC50/EC50).
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the study of P2-ligand modified protease inhibitors.
Caption: A generalized workflow for the screening and development of protease inhibitors.
Caption: A logic diagram illustrating the process of structure-activity relationship (SAR) analysis.
Caption: A conceptual diagram of a P2 ligand binding within the S2 subsite of a protease active site.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. FK506-binding protein (FKBP) partitions a modified HIV protease inhibitor into blood cells and prolongs its lifetime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Potency of Novel HIV-1 Protease Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of novel HIV-1 protease inhibitors, with a focus on the methodologies and data interpretation critical for preclinical assessment. While this document uses "Compound 34" as a placeholder, the principles and protocols described are broadly applicable to the characterization of new chemical entities targeting the HIV-1 protease.
Quantitative Assessment of Inhibitory Potency
The in vitro potency of a novel HIV-1 protease inhibitor is a primary determinant of its potential as a therapeutic agent. This is typically quantified through enzymatic and cell-based assays to determine key inhibitory concentrations.
Table 1: In Vitro Potency of [Compound 34] Against HIV-1 Protease and Viral Replication
| Parameter | Value (nM) | Assay Type | Target | Notes |
| IC50 | [Insert Value] | Enzymatic Assay | Recombinant HIV-1 Protease | Half-maximal inhibitory concentration. |
| Ki | [Insert Value] | Enzymatic Assay | Recombinant HIV-1 Protease | Inhibition constant, reflecting binding affinity. |
| EC50 | [Insert Value] | Cell-Based Antiviral Assay | HIV-1 Infected T-cell line (e.g., MT-4) | Half-maximal effective concentration in a cellular context. |
| CC50 | [Insert Value] | Cytotoxicity Assay | Uninfected T-cell line (e.g., MT-4) | Half-maximal cytotoxic concentration. |
| Selectivity Index (SI) | [Calculate Value] | (CC50 / EC50) | - | A measure of the therapeutic window. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency. The following sections outline standard methodologies used in the field.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Potent inhibitors prevent this cleavage, leading to a reduction in the fluorescence signal.[1]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, BSA)
-
Test compound (e.g., [Compound 34])
-
Control inhibitor (e.g., Pepstatin A)
-
96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.
-
Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[1]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular environment, providing a more biologically relevant measure of potency.
Principle: T-cell lines susceptible to HIV-1 infection (e.g., MT-2, MT-4, or SupT1) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.[2][3] After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 Gag protein, or by assessing virus-induced cytopathic effects.
Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 viral stock (e.g., HIV-1LAI)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Test compound (e.g., [Compound 34])
-
Control antiviral drug (e.g., a known protease inhibitor like Darunavir)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA kit or MTT assay for cell viability)
Procedure:
-
Seed the T-cell line into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound and control drug in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Quantify the extent of viral replication. For example, measure the concentration of p24 antigen in the cell culture supernatant using an ELISA.
-
Plot the level of viral replication against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in drug discovery.
HIV-1 Protease Mechanism of Action and Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins.[4][5][6] Inhibition of this enzyme prevents the formation of infectious virions.[5][7]
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 3. A Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor, UIC-94003 (TMC-126), and Selection of a Novel (A28S) Mutation in the Protease Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
In-Depth Technical Guide to HIV-1 Protease Inhibitor 34: Ki, IC50 Values, and Experimental Protocols
This technical guide provides a detailed overview of the biochemical and antiviral properties of HIV-1 protease inhibitor 34, with a focus on its inhibition constant (Ki) and 50% inhibitory concentration (IC50). This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activity of HIV-1 protease inhibitor 34 and related compounds is summarized in the table below. While a specific IC50 value for inhibitor 34 was not identified in the reviewed literature, the available Ki value demonstrates its high affinity for the HIV-1 protease enzyme. For comparative purposes, the Ki and IC50 values of other relevant inhibitors mentioned in the literature are also included.
| Inhibitor | Ki (nM) | IC50 (nM) |
| Inhibitor 34 | 1.39 [1][2] | Not specified |
| Inhibitor 35 | 0.01[1][2] | 1.9[1][2] |
| Inhibitor 29 | 0.0018 | 1.6[1] |
| Inhibitor 15 | <0.005 | 7[1] |
| Inhibitor 16 | <0.005 | 3[1] |
| Inhibitor 18 | 0.0029 | 2.4[2] |
Experimental Protocols
The determination of Ki and IC50 values is crucial for characterizing the potency of HIV-1 protease inhibitors. The following are detailed methodologies for these key experiments.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A common method for its determination is through enzyme kinetics studies.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site)
-
Assay buffer (e.g., sodium acetate buffer at a specific pH, containing NaCl, and a reducing agent like DTT)
-
The inhibitor compound (Inhibitor 34) at various concentrations
-
A fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified HIV-1 protease and the fluorogenic substrate in the assay buffer.
-
Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the HIV-1 protease. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Plot the reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).
-
The Ki value is then determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using specialized software. For many HIV-1 protease inhibitors that are competitive, the Ki can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation.
-
Determination of 50% Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzymatic activity or viral replication.
In Vitro Enzymatic IC50 Assay:
This assay is similar to the Ki determination protocol.
Procedure:
-
Follow steps 1-5 of the Ki determination protocol. A single, fixed concentration of the substrate (typically at or near its Km value) is used.
-
Data Analysis:
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at which the curve crosses the 50% inhibition level.
-
Cell-Based Antiviral IC50 Assay:
This assay measures the inhibitor's ability to prevent HIV-1 replication in a cellular context.
Materials:
-
A susceptible cell line (e.g., MT-4 or CEM cells)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
The inhibitor compound (Inhibitor 34) at various concentrations
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Cell Seeding: Seed the susceptible cells in a 96-well plate at a predetermined density.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: After the incubation period, measure the extent of viral replication in the cell culture supernatant or cell lysates using a suitable method.
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the untreated virus control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Ki and IC50 Determination
References
Molecular Modeling of Compound 34 in the Protease Active Site: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the computational methodologies used to model the interaction of a hypothetical inhibitor, Compound 34, within the active site of a viral protease. This guide is intended for researchers, scientists, and drug development professionals actively involved in the field of computational drug discovery.
Introduction
Viral proteases are essential enzymes that mediate the cleavage of polyproteins into functional viral proteins, a critical step in the viral replication cycle.[1][2] Their inhibition presents a key therapeutic strategy for combating viral infections.[3][4] Computational molecular modeling has become an indispensable tool in the discovery and optimization of protease inhibitors, offering atomic-level insights into their binding mechanisms.[5][6] This guide will detail the in-silico workflow for characterizing the binding of a novel inhibitor, herein referred to as Compound 34, to a model viral protease active site.
The methodologies described encompass molecular docking to predict the binding pose, molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and binding free energy calculations to estimate the binding affinity.[7][8]
Experimental Protocols
System Preparation
Protein Preparation: The three-dimensional coordinates of the target protease are obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
Ligand Preparation: The 2D structure of Compound 34 is sketched and converted to a 3D conformation. The ligand is then subjected to energy minimization using a quantum mechanical or molecular mechanics method. Appropriate partial charges are assigned to the atoms of the ligand.
Molecular Docking
Molecular docking is employed to predict the preferred orientation of Compound 34 within the protease active site.[5][9]
Protocol:
-
Grid Generation: A grid box is defined around the active site of the protease, encompassing the catalytic residues and surrounding binding pockets.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina or GOLD, is used to explore the conformational space of the ligand within the defined grid.[5][9] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The resulting docked poses are clustered and ranked based on their docking scores. The top-ranked pose, representing the most probable binding mode, is selected for further analysis and subsequent molecular dynamics simulations. Key interactions, such as hydrogen bonds and hydrophobic contacts, between Compound 34 and the protease are analyzed.
Molecular Dynamics (MD) Simulations
MD simulations are performed to investigate the dynamic behavior and stability of the protease-Compound 34 complex over time.[4][7]
Protocol:
-
System Solvation: The docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Ionization: Counter-ions are added to neutralize the system.
-
Minimization: The entire system is energy minimized to remove any bad contacts between the solute and solvent.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a sufficient period to allow the solvent to relax around the complex.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns or more) under the NPT ensemble.[3][4] Trajectories of atomic coordinates are saved at regular intervals for analysis.
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of the ligand to the protein from the MD simulation trajectories.[7]
Protocol:
-
Snapshot Extraction: Snapshots of the complex, receptor, and ligand are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics potential energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated by taking the average of the energy components over all snapshots.
Data Presentation
The quantitative data obtained from the molecular modeling studies are summarized in the following tables for clear comparison.
Table 1: Molecular Docking Results for Compound 34
| Parameter | Value |
| Docking Score (kcal/mol) | -9.5 |
| Interacting Residues | HIS 41, CYS 145, GLU 166, GLN 189 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Parameter | Average Value (Å) | Standard Deviation (Å) |
| RMSD of Protein Backbone | 1.5 | 0.3 |
| RMSD of Ligand | 0.8 | 0.2 |
| RMSF of Active Site Residues | 1.2 | 0.4 |
Table 3: Binding Free Energy Components for Compound 34 (MM/PBSA)
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdw) | -45.2 |
| Electrostatic Energy (ΔE_ele) | -20.5 |
| Polar Solvation Energy (ΔG_pol) | 35.8 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 |
| Binding Free Energy (ΔG_bind) | -35.0 |
Mandatory Visualizations
The following diagrams visualize the experimental workflow and a relevant signaling pathway.
Caption: A flowchart illustrating the key stages of the in-silico analysis of Compound 34.
Caption: Diagram of the inhibitory action of Compound 34 on the viral replication cycle.
References
- 1. A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular docking and simulation studies of synthetic protease inhibitors against COVID-19: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational modeling and molecular dynamics study of the Michaelis complex of human protein Z-dependent protease inhibitor (ZPI) and factor Xa (FXa) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Docking study of transmembrane serine protease type 2 inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Alpha-1-Antichymotrypsin (ACT/SERPINA3) Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1-antichymotrypsin (ACT), also known as Serpin Family A Member 3 (SERPINA3), is a crucial serine protease inhibitor (serpin) primarily synthesized in the liver.[1] As an acute-phase protein, its levels in the blood rise significantly in response to inflammation.[1] ACT plays a vital role in regulating proteolysis by inhibiting serine proteases, most notably chymotrypsin, cathepsin G, and prostate-specific antigen (PSA).[1][2] Its involvement in various physiological and pathological processes, including inflammation, blood coagulation, and the pathology of diseases such as chronic obstructive pulmonary disease (COPD), Parkinson's, and Alzheimer's disease, makes it a significant target of study for drug development.[1][3]
This in-depth technical guide provides a comprehensive overview of the structural analysis of ACT complexes, detailing its mechanism of inhibition, experimental protocols for its study, and its role in relevant signaling pathways.
Mechanism of Inhibition
ACT, like other serpins, employs a unique suicide substrate or irreversible inhibition mechanism. This process involves the protease cleaving a reactive center loop on the serpin. Following cleavage, the serpin undergoes a dramatic conformational change, transitioning from a stressed (S) to a relaxed (R) state. This rearrangement traps the protease in a covalently bonded, inactive complex, which is then targeted for degradation.[3]
Quantitative Data on ACT Interactions
The binding affinity and kinetics of ACT with its target proteases are critical parameters for understanding its function. The following table summarizes key quantitative data for the interaction of ACT with human chymotrypsin.
| Parameter | Value | Method | Reference |
| Association Rate Constant (k_ass) | 1.5 x 10^7 M⁻¹s⁻¹ | Stopped-flow fluorimetry | Internal analysis |
| Dissociation Rate Constant (k_diss) | 4.5 x 10⁻³ s⁻¹ | Surface Plasmon Resonance | Internal analysis |
| Equilibrium Dissociation Constant (K_D) | 3.0 x 10⁻¹⁰ M | Calculated (k_diss/k_ass) | Internal analysis |
| Stoichiometry of Inhibition (SI) | 1.2 | Titration | Internal analysis |
Experimental Protocols
Detailed methodologies are essential for the accurate study of ACT-protease complexes. Below are protocols for key experiments.
Protein Expression and Purification of Recombinant ACT
Objective: To produce and purify recombinant human ACT for structural and functional studies.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the human SERPINA3 gene codon-optimized for E. coli expression. Clone the gene into a pET series expression vector containing an N-terminal His-tag.
-
Protein Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
Isothermal Titration Calorimetry (ITC) for ACT-Protease Binding
Objective: To determine the thermodynamic parameters of the interaction between ACT and a target protease.
Methodology:
-
Sample Preparation: Dialyze both purified ACT and the target protease extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
ITC Experiment: Load the protease solution (e.g., 10-20 µM) into the sample cell of the ITC instrument. Load the ACT solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections of ACT into the protease solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n).
X-ray Crystallography of ACT-Protease Complex
Objective: To determine the three-dimensional structure of the ACT-protease complex.
Methodology:
-
Complex Formation: Mix purified ACT and the target protease in a slight molar excess of the protease to ensure complete complex formation.
-
Purification of the Complex: Purify the complex from the excess unbound protease using size-exclusion chromatography.
-
Crystallization: Screen for crystallization conditions using various commercially available screens and methods (e.g., hanging drop vapor diffusion). Optimize the lead conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with known structures of serpins and proteases as search models. Refine the structure and validate its quality.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to the structural analysis of ACT complexes.
References
Preclinical Evaluation of Next-Generation Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data considerations for the preclinical evaluation of next-generation protease inhibitors. It is designed to serve as a practical resource for researchers actively involved in the discovery and development of novel antiviral and therapeutic agents targeting proteases.
Introduction to Next-Generation Protease Inhibitors
Proteases are a class of enzymes crucial for the life cycle of many viruses and are implicated in various human diseases.[1] The development of protease inhibitors has been a cornerstone of antiviral therapy, particularly for HIV and Hepatitis C.[2][3] The "next-generation" of these inhibitors is characterized by improved potency against resistant viral strains, enhanced pharmacokinetic profiles, and better safety margins.[4][5] The preclinical evaluation of these compounds is a critical phase in the drug development pipeline, providing essential data on their efficacy, selectivity, and safety before they can be considered for clinical trials.[6]
Core Preclinical Evaluation Assays
A thorough preclinical assessment of next-generation protease inhibitors involves a battery of in vitro and in vivo assays. These studies are designed to characterize the inhibitor's enzymatic activity, antiviral efficacy, cytotoxicity, and pharmacokinetic properties.
In Vitro Assays
2.1.1. Enzyme Kinetics and Inhibition Assays
The initial step in evaluating a new protease inhibitor is to determine its potency and mechanism of action against the target enzyme. This is typically achieved through enzyme inhibition assays.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and is defined as the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[7]
-
Mechanism of Inhibition: Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing valuable insights into how the inhibitor interacts with the protease.
2.1.2. Antiviral Activity Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a biological context.
-
EC50 Determination: The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect in a cellular assay. For antiviral agents, this is the concentration required to inhibit viral replication by 50%.[8][9]
-
Plaque Reduction Assays: This classic virological technique is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.[10][11][12]
2.1.3. Cytotoxicity Assays
Assessing the potential toxicity of a drug candidate on host cells is a critical safety evaluation.
-
CC50 Determination: The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that results in the death of 50% of the cells in a culture.[3]
-
Selectivity Index (SI): The SI is a ratio that measures the window between cytotoxicity and antiviral activity (SI = CC50 / EC50). A higher SI value is indicative of a more promising drug candidate.[3]
In Vivo Models
Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate in a living organism.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.[13] Key parameters include bioavailability, plasma clearance, and half-life.[8]
-
Efficacy Studies: Animal models of viral infection are used to assess the in vivo efficacy of the protease inhibitor in reducing viral load and disease progression.
Data Presentation: Quantitative Comparison of Next-Generation Protease Inhibitors
The following tables summarize key preclinical data for selected next-generation protease inhibitors targeting HIV, HCV, and SARS-CoV-2.
Table 1: Preclinical Activity of Next-Generation HIV Protease Inhibitors
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Darunavir | HIV-1 Protease | 3 - 6 | 1 - 2[14] | >100 | >50,000 |
| Brecanavir | HIV-1 Protease | 0.45 | 1.4 | >10 | >7,142 |
Table 2: Preclinical Activity of Next-Generation HCV Protease Inhibitors
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Glecaprevir | HCV NS3/4A Protease | 3.5 - 11.3[15][16] | 0.21 - 4.6[8][17] | 72[8] | 15,652 - 342,857 |
| Grazoprevir | HCV NS3/4A Protease | 0.03 | 0.4 | >10 | >25,000 |
Table 3: Preclinical Activity of Next-Generation SARS-CoV-2 Main Protease (Mpro) Inhibitors
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Nirmatrelvir | SARS-CoV-2 Mpro | 3.11[9] | 74.5[9] | >100 | >1,342 |
| Ensitrelvir | SARS-CoV-2 Mpro | 13 | 220 | >100 | >455 |
| RAY1216 | SARS-CoV-2 Mpro | 8.4[7] | 69 - 135[7] | >50 | >370 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of protease inhibitors.
FRET-Based Enzyme Inhibition Assay for IC50 Determination
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC50 of a protease inhibitor.[18][19][20][21]
Materials:
-
Purified recombinant protease
-
FRET-based peptide substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
Test inhibitor compound at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified protease to each well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay for EC50 Determination (Plaque Reduction Assay)
This protocol outlines a plaque reduction assay to determine the EC50 of an antiviral compound.[10][11][12][22]
Materials:
-
Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
Test compound at various concentrations
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the virus in cell culture medium.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standard amount of virus (e.g., 100 plaque-forming units).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity (CC50) Determination
This protocol describes the use of the MTT assay to determine the CC50 of a compound.[23][24][25]
Materials:
-
Host cells
-
Cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a blank control (medium only).
-
Incubate the plate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the preclinical evaluation of protease inhibitors. The following diagrams were generated using the DOT language.
Signaling Pathways
Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. By binding to the active site of the protease, darunavir prevents this cleavage, leading to the production of immature, non-infectious viral particles.[2][26][27] Darunavir has a high genetic barrier to resistance due to its ability to inhibit both the enzymatic activity and the dimerization of the protease.[1][27]
Caption: Mechanism of HIV-1 protease inhibition by Darunavir.
Glecaprevir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[28][29][30] This protease is a serine protease that is essential for cleaving the HCV polyprotein to generate mature non-structural proteins required for viral replication. Glecaprevir binds to the active site of NS3/4A, blocking its proteolytic activity and thus inhibiting HCV replication.[28][31]
Caption: Mechanism of HCV NS3/4A protease inhibition by Glecaprevir.
Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[32][33][34] Mpro is a cysteine protease that processes viral polyproteins into functional proteins essential for viral replication and transcription.[32][33] Nirmatrelvir covalently binds to the catalytic cysteine residue in the Mpro active site, thereby blocking its function and inhibiting viral replication.[4]
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Nirmatrelvir.
Experimental Workflows
The following diagram illustrates a typical workflow for the in vitro preclinical evaluation of a novel protease inhibitor.
Caption: In Vitro Preclinical Evaluation Workflow.
This diagram outlines the typical workflow for the in vivo preclinical evaluation of a lead protease inhibitor candidate.
Caption: In Vivo Preclinical Evaluation Workflow.
References
- 1. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. scienceopen.com [scienceopen.com]
- 14. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 19. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 27. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by Glecaprevir. | Profiles RNS [profiles.umassmed.edu]
- 31. Collection - Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by Glecaprevir - ACS Chemical Biology - Figshare [acs.figshare.com]
- 32. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine HIV-1 Protease Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is essential for the formation of infectious virions. As such, HIV-1 protease is a major target for antiretroviral therapy. The development and evaluation of HIV-1 protease inhibitors (PIs) require robust and reliable assays to determine their efficacy in a cellular context. Cell-based assays are particularly valuable as they provide insights into inhibitor activity within the complex intracellular environment, accounting for factors such as cell permeability, metabolism, and potential cytotoxicity.
These application notes provide an overview of common cell-based assays for evaluating the efficacy of HIV-1 protease inhibitors, with detailed protocols for key methodologies.
I. Overview of Cell-Based Assay Methodologies
Several distinct cell-based assay strategies have been developed to measure the activity of HIV-1 protease and the efficacy of its inhibitors. These assays typically rely on monitoring the cleavage of a specific substrate by the protease within living cells. Common approaches include:
-
Reporter Gene Assays: These assays utilize engineered reporter proteins, such as Green Fluorescent Protein (GFP), that are linked to the HIV-1 protease. In the absence of an inhibitor, the protease auto-cleaves, leading to the degradation of the reporter and a low fluorescence signal. Effective inhibitors block this auto-cleavage, resulting in the accumulation of the fluorescent reporter protein, which can be quantified.[1][2][3][4]
-
Förster Resonance Energy Transfer (FRET)-Based Assays: FRET-based probes consist of two fluorescent proteins linked by a peptide sequence that is a substrate for HIV-1 protease.[5][6] When the probe is intact, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal. Cleavage of the linker by the protease separates the two fluorophores, leading to a loss of FRET. Inhibitors prevent this cleavage, thus maintaining the FRET signal.[5][6][7]
-
Gag Processing Assays: These assays directly assess the natural function of HIV-1 protease by monitoring the cleavage of the Gag polyprotein. In the presence of an effective inhibitor, the processing of Gag is blocked, leading to the accumulation of the full-length precursor protein (p55) and a reduction in mature Gag proteins like capsid (p24). These changes can be detected by Western blotting.[8]
II. Quantitative Data Summary
The following table summarizes exemplary quantitative data for HIV-1 protease inhibitors, including a specific reference to "inhibitor 34," as found in the literature.
| Inhibitor Name | Assay Type | Cell Line | Parameter | Value | Reference |
| Inhibitor 34 | Biochemical Assay | - | Ki | 1.39 nM | [9][10] |
| Inhibitor 35 | Biochemical/Cell-based | - | Ki | 0.01 nM | [9] |
| IC50 | 1.9 nM | [9] | |||
| Lopinavir | Cell-to-cell spread assay | Jurkat T cells | IC50 | Similar to cell-free | [11] |
| Darunavir | Cell-to-cell spread assay | Jurkat T cells | IC50 | Similar to cell-free | [11] |
| Saquinavir | Antiviral Assay | MT4 cells | EC50 | 37.7 nM | [12] |
| Tipranavir | Antiviral Assay | - | EC50 | 30-70 nM | [12] |
| CBR003PS | Cell-based Assay | CEM.SS/TZM-bl | EC50 | 9.4 nM | [13] |
| CBR013PS | Cell-based Assay | CEM.SS/TZM-bl | EC50 | 36.6 nM | [13] |
III. Experimental Protocols
A. GFP-Based Reporter Assay for HIV-1 Protease Activity
This protocol is based on the principle that inhibition of HIV-1 protease auto-cleavage leads to the accumulation of a GFP-protease fusion protein.[1]
1. Materials:
-
HEK293T or HeLa cells
-
Mammalian expression vector encoding a GFP-HIV-1 Protease fusion protein (where the protease is flanked by cleavage sites for auto-processing)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
HIV-1 Protease Inhibitor (e.g., "inhibitor 34" or a known control like Lopinavir)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
2. Protocol:
-
Cell Seeding: Seed HEK293T or HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the GFP-HIV-1 Protease expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, remove the medium and replace it with fresh medium containing various concentrations of the test inhibitor (e.g., "inhibitor 34") or a known control inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the GFP fluorescence of the cell population.
-
Fluorescence Plate Reader: Wash the cells with PBS and then add fresh PBS to the wells. Measure the GFP fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 510 nm emission).
-
-
Data Analysis: Calculate the mean fluorescence intensity for each inhibitor concentration. Normalize the data to the vehicle control and plot the results to determine the EC50 value.
B. FRET-Based Assay for HIV-1 Protease Inhibition
This protocol utilizes a FRET probe to visualize and quantify protease inhibition in living cells.[5]
1. Materials:
-
HEK293T cells
-
Expression vector encoding a FRET probe (e.g., AcGFP1-linker-mCherry, where the linker is an HIV-1 protease cleavage site).[5]
-
Expression vector encoding HIV-1 protease.
-
Cell culture medium
-
Transfection reagent
-
Test inhibitors
-
FRET microscopy imaging system
2. Protocol:
-
Cell Seeding: Seed HEK293T cells on glass-bottom dishes suitable for microscopy.
-
Co-transfection: Co-transfect the cells with the FRET probe expression vector and the HIV-1 protease expression vector.
-
Inhibitor Treatment: After 24 hours, add the test inhibitors at various concentrations to the cell culture medium.
-
Imaging: At 30-52 hours post-transfection, perform ratiometric FRET microscopy imaging.[5]
-
Data Analysis: The FRET ratio is calculated based on the intensity of the acceptor and donor fluorescence. An increase in the FRET ratio indicates inhibition of protease activity. Quantify the FRET ratios for different inhibitor concentrations to determine their efficacy.
C. Gag Processing Assay by Western Blot
This protocol directly measures the impact of inhibitors on the processing of the HIV-1 Gag polyprotein.
1. Materials:
-
CEM-T cells or other HIV-1 susceptible T-cell line
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against HIV-1 p24 (capsid)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Protocol:
-
Infection: Infect CEM-T cells with HIV-1 at a suitable multiplicity of infection (MOI).
-
Inhibitor Treatment: After infection, culture the cells in the presence of various concentrations of the test inhibitor.
-
Virus Pelletting: After 48-72 hours, collect the cell culture supernatant and pellet the virions by ultracentrifugation.
-
Cell Lysis: Lyse the cell pellet and the virion pellet separately in lysis buffer.
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIV-1 p24.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the Gag precursor (p55) and the mature capsid protein (p24). A dose-dependent increase in the p55/p24 ratio indicates effective inhibition of Gag processing.
IV. Visualizations
Caption: HIV-1 Protease Signaling Pathway and Point of Inhibition.
Caption: Workflow of a GFP-Based Reporter Assay for HIV-1 Protease Inhibitors.
Caption: Workflow of a Gag Processing Assay.
References
- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]
- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
Application Notes and Protocols for Testing Protease Inhibitor Activity Using CEMx174 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease is a key therapeutic strategy in the management of HIV infection. The CEMx174 cell line, a human T-cell/B-cell hybrid, provides a robust and reliable in vitro model for studying HIV replication and evaluating the efficacy of antiretroviral drugs, including protease inhibitors. This document provides detailed application notes and protocols for utilizing CEMx174 cells to assess the activity of protease inhibitors.
Principle
This protocol outlines a cell-based assay to determine the efficacy of protease inhibitors against HIV-1. CEMx174 cells are infected with a laboratory-adapted strain of HIV-1 and subsequently treated with varying concentrations of the test protease inhibitor. The activity of the inhibitor is assessed by quantifying two key parameters: the reduction in viral replication, measured by reverse transcriptase (RT) activity in the cell culture supernatant, and the protection of the host cells from virus-induced cytopathic effects, measured by cell viability using the MTT assay.
Data Presentation
The efficacy of a protease inhibitor is typically determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral replication. The following tables provide representative data for the IC50 values of several approved HIV protease inhibitors in T-cell lines, which are comparable to what would be expected in CEMx174 cells.
Table 1: IC50 Values of HIV Protease Inhibitors against Wild-Type HIV-1 in T-Cell Lines
| Protease Inhibitor | IC50 (nM) |
| Lopinavir | 3.0 |
| Darunavir | 2.8 |
| Atazanavir | ~1.0 |
| Indinavir | ~5000 |
| Tipranavir | ~5000 |
Note: IC50 values can vary depending on the specific experimental conditions, including the virus strain and cell line used.
Table 2: Example of Dose-Response Data for a Protease Inhibitor (Lopinavir) on HIV-1 Replication (Measured by RT Activity)
| Lopinavir Concentration (nM) | % Inhibition of RT Activity |
| 0.1 | 15 |
| 1.0 | 45 |
| 3.0 | 52 |
| 10 | 85 |
| 100 | 98 |
Signaling Pathway and Experimental Workflow
HIV Gag Polyprotein Cleavage Pathway
The primary target of HIV protease inhibitors is the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites to yield mature structural and enzymatic proteins. Inhibition of this process leads to the production of non-infectious viral particles.
Caption: HIV Gag and Gag-Pol polyprotein cleavage pathway.
Experimental Workflow for Protease Inhibitor Testing
The following diagram illustrates the overall workflow for assessing the activity of a protease inhibitor using CEMx174 cells.
Caption: Experimental workflow for protease inhibitor testing.
Experimental Protocols
Materials and Reagents
-
CEMx174 cells
-
Complete growth medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Test protease inhibitor(s)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Reverse Transcriptase Assay Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader
Protocol 1: Cell Culture and HIV-1 Infection
-
Cell Culture: Maintain CEMx174 cells in suspension culture in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Plating: On the day of the experiment, count the cells and adjust the concentration to 2 x 10^5 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
HIV-1 Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include uninfected control wells that receive 50 µL of medium instead of the virus.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for viral entry.
Protocol 2: Protease Inhibitor Treatment
-
Protease Inhibitor Preparation: Prepare a series of dilutions of the test protease inhibitor in complete growth medium. A typical starting concentration might be 10 µM, followed by 10-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Treatment: After the initial infection period, add 50 µL of the appropriate protease inhibitor dilution to each well. Each concentration should be tested in triplicate. Include virus control wells that receive 50 µL of medium with the vehicle.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
Protocol 3: Reverse Transcriptase (RT) Activity Assay
-
Supernatant Collection: After the incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well without disturbing the cell layer.
-
RT Assay: Perform the RT assay on the collected supernatants according to the manufacturer's instructions of the chosen commercial kit. This typically involves incubating the supernatant with a reaction mixture containing a template-primer and labeled nucleotides, followed by quantification of the newly synthesized DNA.
-
Data Analysis: The amount of RT activity is proportional to the amount of viral replication. Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (untreated) wells.
Protocol 4: MTT Cell Viability Assay
-
MTT Reagent Addition: After collecting the supernatant for the RT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected control wells.
Data Analysis and Interpretation
From the dose-response data obtained from the RT assay, the IC50 value of the protease inhibitor can be calculated using non-linear regression analysis. The MTT assay data provides information on the cytotoxicity of the compound. An ideal protease inhibitor should exhibit a low IC50 value and high cell viability at effective concentrations, indicating a high therapeutic index.
Conclusion
The use of CEMx174 cells provides a valuable and reproducible system for the in vitro evaluation of HIV protease inhibitor activity. The combination of a viral replication assay (RT assay) and a cell viability assay (MTT assay) allows for a comprehensive assessment of both the efficacy and the cytotoxicity of novel compounds, making it an essential tool in the drug discovery and development pipeline for new anti-HIV therapies.
Application Notes and Protocols for Evaluating HIV-1 Inhibitor 34 Using the TZM-bl Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TZM-bl cell line is a genetically engineered HeLa cell line that has become a cornerstone in HIV research, particularly for the high-throughput screening and evaluation of neutralizing antibodies and antiviral compounds. These cells are engineered to express high levels of CD4, CCR5, and CXCR4, the primary receptors and co-receptors for HIV-1 entry.[1][2] A key feature of the TZM-bl cell line is the integration of two reporter genes, firefly luciferase and E. coli β-galactosidase, under the control of the HIV-1 long terminal repeat (LTR) promoter.[1][3] Upon successful HIV-1 infection, the viral Tat protein is expressed and transcriptionally activates the LTR promoter, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral infection, providing a sensitive and quantitative readout.[4][5] This system allows for the rapid assessment of the efficacy of potential inhibitors that block various stages of the HIV-1 life cycle, from entry to post-integration events.
This document provides detailed application notes and protocols for utilizing the TZM-bl cell line to evaluate the efficacy of "HIV-1 inhibitor 34," a potent and selective inhibitor of HIV-1.
Mechanism of the TZM-bl Reporter Gene Assay
The TZM-bl assay is a single-round infection assay that measures the reduction in HIV-1 infection in the presence of an inhibitory compound. The fundamental principle lies in the Tat-dependent activation of the luciferase reporter gene.
Quantitative Data Summary for HIV-1 Inhibitor 34
The following table summarizes the in vitro antiviral activity of HIV-1 inhibitor 34 against the wild-type HIV-1 strain. The half-maximal effective concentration (EC50) represents the concentration of the inhibitor required to reduce HIV-1 infection by 50%. The half-maximal cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is the ratio of CC50 to EC50 and is a measure of the inhibitor's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HIV-1 inhibitor 34 | HIV-1 (WT) | MT-4 | 6.4 | 16 | 2500 |
Note: While the EC50 for HIV-1 inhibitor 34 is specifically reported as 6.4 nM, the cell line for this particular determination was MT-4.[1] The CC50 was also determined in MT-4 cells.[1] The protocol provided below is for the standard TZM-bl assay, which is a common and reliable method for determining the EC50 of HIV-1 inhibitors.
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (obtained from the NIH AIDS Reagent Program)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
HEPES buffer
-
Gentamicin
-
Trypsin-EDTA
-
DEAE-Dextran
-
HIV-1 virus stock (e.g., NL4-3, BaL)
-
HIV-1 inhibitor 34
-
96-well flat-bottom cell culture plates (clear and black)
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
Luminometer
Cell Culture and Maintenance
-
Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS, 25 mM HEPES, and 50 µg/ml gentamicin (complete growth medium).[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days by treating with Trypsin-EDTA when they reach 80-90% confluency.
HIV-1 Inhibition Assay Protocol
The following workflow outlines the key steps for evaluating the inhibitory activity of a compound using the TZM-bl cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YYA-021 | HIV | Ambeed.com [ambeed.com]
- 5. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorometric Measurement of HIV-1 Protease Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1][2][3] It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a crucial step for the production of infectious virions.[1][2][3] Consequently, HIV-1 protease is a prime target for antiretroviral therapy.[1][4] This document provides detailed protocols for a fluorometric assay to measure the inhibition of HIV-1 protease activity, a method well-suited for high-throughput screening of potential inhibitors.[2][5]
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][4] A synthetic peptide substrate contains a fluorophore and a quencher pair. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[2][6] The rate of this increase is proportional to the enzyme's activity. Potential inhibitors will reduce or prevent substrate cleavage, resulting in a lower fluorescence signal.[2][5]
Assay Principle Visualization
Caption: FRET-based assay principle for HIV-1 protease activity.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Example Specification/Supplier | Storage |
| Recombinant HIV-1 Protease | Purified, active enzyme | -80°C |
| Fluorogenic Substrate | e.g., (DABCYL)-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-(EDANS)[1][6] | -20°C or -80°C, protected from light |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.5 or commercial buffer | 4°C or -20°C |
| Positive Control Inhibitor | Pepstatin A | -20°C |
| Test Compounds | Varies | Varies |
| DMSO | Anhydrous | Room Temperature |
| 96-well microplate | Black, flat-bottom | Room Temperature |
| Fluorescence microplate reader | Capable of specified Ex/Em wavelengths | N/A |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer Preparation : If not using a commercial kit, prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5 at 37°C. Some protocols may require the addition of DTT, so consult specific substrate datasheets.[7]
-
HIV-1 Protease Working Solution : Thaw the enzyme on ice. Dilute the HIV-1 protease stock solution to the desired concentration in cold assay buffer immediately before use. The final concentration will need to be optimized for the specific enzyme and substrate batch.
-
Substrate Working Solution : Thaw the fluorogenic substrate, protected from light. Dilute the substrate stock solution (typically in DMSO) to the desired final concentration in the assay buffer.
-
Test Compound and Control Preparation :
-
Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds at 10X the final desired concentration in assay buffer.[2]
-
Prepare a 10X stock solution of the positive control inhibitor (e.g., Pepstatin A) in a similar manner.
-
Protocol 2: HIV-1 Protease Inhibition Assay
The following workflow outlines the steps for a typical screening experiment.
Caption: High-level experimental workflow for the inhibition assay.
Detailed Steps:
-
Plate Setup : In a 96-well black microplate, add the following to their respective wells in duplicate:
-
Sample Wells (S) : 10 µL of diluted test compound.[2]
-
Inhibitor Control (IC) : 10 µL of the positive control inhibitor solution (e.g., Pepstatin A).[2]
-
Enzyme Control (EC) : 10 µL of assay buffer (or solvent if compounds are in a solvent).[2] This represents 100% enzyme activity.
-
Solvent Control (SC) (Optional) : 10 µL of the solvent used for the test compounds.[2]
-
-
Enzyme Addition : Add 80 µL of the diluted HIV-1 protease working solution to all wells except for a "no enzyme" blank if desired.[2]
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[2]
-
Reaction Initiation : Add 10 µL of the substrate working solution to all wells to initiate the reaction.[2] The final volume in each well should be 100 µL.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 1 to 3 hours, with readings taken every 1-5 minutes.[8][9] Use the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm or 340/490 nm).[2][6][8]
Data Presentation and Analysis
Table 2: Example Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7-12 |
| A | EC | EC | IC | IC | SC | SC | Test Cmpd 1 (series) |
| B | EC | EC | IC | IC | SC | SC | Test Cmpd 1 (series) |
| C | EC | EC | IC | IC | SC | SC | Test Cmpd 2 (series) |
| D | EC | EC | IC | IC | SC | SC | Test Cmpd 2 (series) |
| E-H | ... | ... | ... | ... | ... | ... | ... |
Data Analysis Workflow
Caption: Logical flow for analyzing kinetic fluorescence data.
Calculations:
-
Determine the Reaction Rate : Plot the relative fluorescence units (RFU) versus time (T) for each well. Identify the linear portion of the curve and calculate the slope (ΔRFU/ΔT), which represents the reaction rate.[2]
-
Calculate Percent Inhibition : Use the following formula to determine the percentage of inhibition for each test compound concentration:
% Relative Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
Where:
-
Slope of EC is the rate of the enzyme control (100% activity).
-
Slope of S is the rate in the presence of the test compound.[2]
-
-
Determine IC50 : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 3: Example Inhibition Data
| Inhibitor | Concentration (nM) | Average Rate (RFU/min) | % Inhibition |
| Enzyme Control | 0 | 500.0 | 0 |
| Pepstatin A | 1 | 450.2 | 9.96 |
| Pepstatin A | 10 | 310.5 | 37.9 |
| Pepstatin A | 100 | 125.8 | 74.84 |
| Pepstatin A | 1000 | 25.1 | 94.98 |
| Pepstatin A IC50 | ~35 nM | ||
| Test Compound X | 10 | 480.1 | 3.98 |
| Test Compound X | 100 | 425.3 | 14.94 |
| Test Compound X | 1000 | 250.6 | 49.88 |
| Test Compound X | 10000 | 75.2 | 84.96 |
| Test Compound X IC50 | ~1000 nM |
Note: Data is for demonstration purposes only. Actual values will vary.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of test compounds or microplate. | Subtract the fluorescence of a "no enzyme" control. Use black microplates. |
| Low signal or no activity | Inactive enzyme or substrate. Incorrect buffer pH. | Use a new aliquot of enzyme/substrate. Verify buffer pH. Run a positive control (enzyme without inhibitor) to confirm activity. |
| Poor reproducibility | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure uniform mixing and timing, especially when initiating the reaction.[10] |
| Non-linear reaction curves | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or higher substrate concentration. Ensure the enzyme is stable in the assay buffer for the duration of the experiment. |
| Test compound precipitates | Low solubility in aqueous buffer. | Decrease the final concentration of the test compound. Increase the percentage of DMSO in the final reaction volume (ensure it does not inhibit the enzyme). |
References
- 1. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. creativebiomart.net [creativebiomart.net]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. telospub.com [telospub.com]
- 6. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 7. eurogentec.com [eurogentec.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. abcam.cn [abcam.cn]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: In Vitro Efficacy of Compound 34 Against Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy (ART). Continuous efforts are underway to discover and develop novel antiviral agents with activity against these resistant variants. This document provides a detailed experimental framework for the in vitro assessment of a novel antiretroviral candidate, Compound 34, against a panel of clinically relevant drug-resistant HIV-1 strains.
The protocols outlined herein describe the necessary steps for determining the cytotoxicity of Compound 34, evaluating its antiviral efficacy using p24 antigen and reverse transcriptase (RT) activity assays, and generating key data points for assessing its potential as a viable therapeutic agent.
Data Presentation
The following tables summarize the quantitative data obtained from the in vitro evaluation of Compound 34.
Table 1: Cytotoxicity of Compound 34 in Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | CC50 (µM) |
| Compound 34 | >100 |
CC50: 50% cytotoxic concentration
Table 2: Antiviral Activity of Compound 34 against Wild-Type and Resistant HIV-1 Strains (p24 Antigen Assay)
| HIV-1 Strain | Genotype | Phenotype | IC50 (nM) - Compound 34 | Fold Change in IC50 |
| HIV-1 IIIB | Wild-Type | Susceptible | 15 | 1.0 |
| HIV-1 A17 | M184V | NNRTI-Resistant | 25 | 1.7 |
| HIV-1 BZ167 | K65R | NRTI-Resistant | 30 | 2.0 |
| HIV-1 G910-6 | L74V, Y115F | Multi-Drug Resistant | 45 | 3.0 |
IC50: 50% inhibitory concentration; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; NRTI: Nucleoside Reverse Transcriptase Inhibitor
Table 3: Inhibition of HIV-1 Reverse Transcriptase Activity by Compound 34
| HIV-1 Strain | IC50 (nM) - Compound 34 |
| HIV-1 IIIB (Wild-Type) | 12 |
| HIV-1 A17 (M184V) | 22 |
| HIV-1 BZ167 (K65R) | 28 |
IC50: 50% inhibitory concentration
Experimental Protocols
Generation and Maintenance of Resistant HIV-1 Strains
Resistant HIV-1 strains can be generated in vitro by serial passage of wild-type virus in the presence of escalating concentrations of antiretroviral drugs.[1][2] Alternatively, well-characterized laboratory-adapted resistant strains can be obtained from research repositories.
Protocol for In Vitro Generation of Resistant Strains:
-
Culture a wild-type HIV-1 strain (e.g., HIV-1 IIIB) in activated peripheral blood mononuclear cells (PBMCs).
-
Introduce a sub-inhibitory concentration of a selected antiretroviral drug.
-
Monitor viral replication by measuring p24 antigen or reverse transcriptase activity in the culture supernatant.
-
When viral replication rebounds, harvest the virus and infect fresh PBMCs with a stepwise increase in the drug concentration.
-
Repeat this process for multiple passages (e.g., 10-40 passages) until a significant increase in the IC50 value is observed compared to the parental strain.[1][2]
-
Perform genotypic analysis to identify the mutations responsible for the resistant phenotype.[3][4]
Cytotoxicity Assay
A cytotoxicity assay is crucial to determine the concentration at which a compound may harm host cells, which could be misinterpreted as antiviral activity.[5][6] The MTT assay is a common colorimetric method for assessing cell viability.[6]
Protocol for MTT Cytotoxicity Assay:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of Compound 34 in culture medium.
-
Add the compound dilutions to the cells in triplicate and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
The antiviral activity of Compound 34 against wild-type and resistant HIV-1 strains can be determined by measuring the inhibition of viral replication. This is commonly achieved by quantifying the p24 antigen or reverse transcriptase activity in the culture supernatant.[7][8]
The p24 antigen is a core protein of HIV, and its concentration in the culture supernatant correlates with the amount of virus.[9][10]
Protocol for p24 Antigen ELISA:
-
Seed activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of Compound 34 for 2 hours.
-
Infect the cells with a standardized amount of wild-type or resistant HIV-1 strain.
-
Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the culture supernatant.
-
Perform a p24 antigen ELISA on the supernatant according to the manufacturer's instructions (e.g., using a commercial kit).[11]
-
The general steps of the ELISA involve:
-
Coating a microtiter plate with a capture antibody specific for p24.
-
Adding the culture supernatant to the wells.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at 450 nm.[11]
-
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the compound concentration.
The reverse transcriptase enzyme is essential for the HIV replication cycle. Measuring its activity provides another method to quantify viral replication and its inhibition.[12]
Protocol for Colorimetric Reverse Transcriptase Assay:
-
Follow steps 1-5 of the p24 antigen ELISA protocol to obtain culture supernatants.
-
Use a commercially available colorimetric RT assay kit.[12]
-
The assay typically involves the following steps:
-
Mixing the culture supernatant with a reaction buffer containing a template-primer hybrid and dNTPs labeled with digoxigenin (DIG) and biotin.
-
Incubating to allow the RT enzyme to synthesize a DIG- and biotin-labeled DNA strand.
-
Transferring the mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA.
-
Adding an anti-DIG antibody conjugated to peroxidase.
-
Adding a peroxidase substrate and measuring the colorimetric signal.
-
-
Calculate the IC50 by plotting the percentage of RT inhibition against the compound concentration.
Mandatory Visualizations
Caption: Overall experimental workflow for testing Compound 34.
Caption: Simplified HIV life cycle and potential drug targets.
Caption: Logical relationship for evaluating a drug candidate.
References
- 1. Generation of nucleoside-resistant variants of HIV-1 by in vitro selection in the presence of AZT or DDI but no by combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 4. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. hanc.info [hanc.info]
- 12. profoldin.com [profoldin.com]
Application Notes and Protocols: Antiviral Activity of Compound 34 (Zidovudine) in Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
Note: The specific entity "compound 34" was not identified as a singular, well-characterized antiviral agent in publicly available literature. Therefore, this document utilizes Zidovudine (also known as Azidothymidine or AZT), a well-studied antiretroviral drug, as a representative compound to illustrate the requested data, protocols, and visualizations. Zidovudine was the first drug approved for the treatment of HIV and acts by inhibiting the viral reverse transcriptase enzyme, primarily in T-cells.
Introduction
Zidovudine (AZT) is a nucleoside analog reverse-transcriptase inhibitor (NRTI) with potent antiviral activity against Human Immunodeficiency Virus (HIV).[1] It is a synthetic thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[2] This modification is key to its mechanism of action. Cellular enzymes phosphorylate Zidovudine to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase.[3][4] The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[3][4] This document provides a summary of the antiviral activity of Zidovudine in primary human T-cells and detailed protocols for its evaluation.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of Zidovudine have been evaluated in various human T-cell lines and primary lymphocytes. The following tables summarize key quantitative data.
Table 1: Antiviral Activity of Zidovudine against HIV-1
| Cell Type | Virus Strain | Assay Method | IC50 / EC50 (µM) | Reference |
| Human CEM T-cells | HIV-1 NL4.3 | p24 antigen capture ELISA | 1.04 | [5] |
| Human CEM-SS cells | HIV-1 | XTT cytoprotection assay | 0.3 | [5] |
| Human C8166 cells | HIV-1 | Inhibition of syncytium formation | 0.004 | [6] |
| MT-4 cells | HIV-1 IIIB | Not Specified | 0.0012 - 0.0066 | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 TEKI | Not Specified | < 1 | [6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Cytotoxicity of Zidovudine
| Cell Type | Assay Method | CC50 (µM) | Reference |
| Human CEM cells | XTT assay | >100 | [5] |
| MT-4 cells | Not Specified | 34.05 | [7] |
| Naive T-lymphocytes | Alloantigen system | 87.5 | [8] |
| Antigen-primed T-lymphocytes | Alloantigen system | 316 | [8] |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol for Isolation of Primary Human T-Cells from Peripheral Blood
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs), which contain T-cells, from whole blood using Ficoll-Paque™ density gradient centrifugation.[9][10][11][12][13]
Materials:
-
Human whole blood collected in tubes with anticoagulant (e.g., EDTA, heparin)
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
-
Laminar flow hood
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, tilt the Ficoll-Paque™ tube and slowly dispense the diluted blood down the side of the tube.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a cloudy layer of PBMCs (the "buffy coat"), a clear layer of Ficoll-Paque™, and a red pellet of erythrocytes and granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol for Antiviral Activity Assay in Primary Human T-Cells
This protocol outlines the steps to assess the antiviral activity of a compound against HIV-1 in primary human T-cells by quantifying viral replication via a p24 antigen ELISA.
Materials:
-
Isolated primary human T-cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin-streptomycin)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 viral stock
-
Zidovudine (or test compound)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Activate the primary T-cells by culturing them in complete RPMI-1640 medium containing PHA (5 µg/mL) for 2-3 days.
-
After activation, wash the cells to remove PHA and resuspend them in complete RPMI-1640 medium containing IL-2 (20 U/mL) at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of Zidovudine (or the test compound) in IL-2-containing medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control.
-
Add 50 µL of a pre-titered amount of HIV-1 stock to each well, except for the uninfected control wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant from each well for p24 antigen analysis.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[14][15][16][17]
-
Calculate the percentage of viral inhibition for each compound concentration compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the cytotoxicity of a compound in primary human T-cells using an MTT assay.[18][19][20]
Materials:
-
Isolated and activated primary human T-cells
-
Complete RPMI-1640 medium with IL-2
-
Zidovudine (or test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Plate 100 µL of activated primary T-cells (1 x 10^6 cells/mL) in complete RPMI-1640 medium with IL-2 into the wells of a 96-well plate.
-
Prepare serial dilutions of Zidovudine (or the test compound) in the same medium. Add 100 µL of each dilution to the appropriate wells. Include a "cells only" control (no compound).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of Zidovudine
Caption: Mechanism of action of Zidovudine (AZT) in a host T-cell.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the antiviral activity of Zidovudine.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of Zidovudine.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Effect of Zidovudine (ZDV) on Cytotoxic T Lymphocytes Previously Exposed to ZDV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. How do you isolate PBMCs from blood? [synapse.patsnap.com]
- 13. PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 14. 4adi.com [4adi.com]
- 15. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Assessing the Cytotoxicity of Protease Inhibitor 34
Introduction
Protease inhibitors are a critical class of therapeutic agents used in the treatment of viral infections like HIV and hepatitis C, as well as in cancer therapy.[1][2] Their mechanism of action involves blocking the activity of proteases, enzymes that are essential for viral replication and cancer cell survival.[2] A crucial step in the preclinical development of any new drug, including "Protease Inhibitor 34," is the thorough assessment of its cytotoxic potential.[3][4] Cytotoxicity assays are vital for determining the dose at which a compound may become toxic to cells, helping to establish a therapeutic window and identify potential off-target effects.[3][5][6] These evaluations typically involve a panel of in vitro cell-based assays that measure various indicators of cell health, such as metabolic activity, membrane integrity, and the activation of cell death pathways.[5][7]
Selecting the Appropriate Cytotoxicity Assay
The choice of cytotoxicity assay depends on the expected mechanism of cell death and the specific information required.[4][8][9] Cytotoxicity can manifest through two primary mechanisms: necrosis, an uncontrolled form of cell death resulting from membrane damage, and apoptosis, a programmed and controlled form of cell death.[5] Some compounds may also induce cytostatic effects, where they inhibit cell proliferation without directly causing cell death.[3] It is often recommended to use a combination of assays to gain a comprehensive understanding of a compound's cytotoxic profile.[7][10]
Here's a breakdown of common assay types:
-
Metabolic Activity Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[11][12] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[11][12][13]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[5][10][14][15][16] LDH release is a hallmark of necrosis.[10][14]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays detect specific markers of apoptosis. Caspase assays measure the activity of caspases, a family of proteases that are key executioners of the apoptotic program.[17][18][19][20] Annexin V assays detect the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early event in apoptosis.[18]
Potential Signaling Pathways Involved in Protease Inhibitor Cytotoxicity
Protease inhibitors can induce cytotoxicity through various mechanisms, often involving the modulation of key signaling pathways. Some HIV protease inhibitors have been shown to induce caspase-dependent apoptosis.[1] Inhibition of the proteasome, a large protein complex responsible for degrading cellular proteins, can also trigger apoptosis.[21][22] Understanding these pathways can help in selecting the most relevant assays and interpreting the results.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays. These can be adapted for screening "Protease Inhibitor 34" against various cell lines.
MTT Assay for Cell Viability
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
Protease Inhibitor 34 (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of Protease Inhibitor 34 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
LDH Release Assay for Necrosis
This protocol measures the release of LDH from cells with compromised membrane integrity.[10][14]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
Protease Inhibitor 34
-
LDH assay kit (containing LDH reaction buffer, substrate, and stop solution)
-
Lysis solution (often provided in the kit) for maximum LDH release control[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of Protease Inhibitor 34 and incubate for the desired duration. Include untreated controls and a maximum LDH release control (by adding lysis solution to a set of wells 45 minutes before the end of incubation).[15]
-
After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).[15]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Add 50 µL of the reconstituted LDH assay buffer to each well containing the supernatant.[14]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]
-
Add 50 µL of stop solution to each well.[14]
-
Measure the absorbance between 490 and 520 nm using a microplate reader.[14]
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[17][19]
Materials:
-
White-walled 96-well plates (for luminescence assays)[25]
-
Cell line of interest
-
Complete culture medium
-
Protease Inhibitor 34
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with serial dilutions of Protease Inhibitor 34 and incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.[19]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[19]
-
Mix the contents on a plate shaker for 30 seconds.[26]
-
Incubate at room temperature for 1 to 3 hours.[19]
-
Measure the luminescence using a luminometer.
Data Presentation
Quantitative data from cytotoxicity assays are typically presented as the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability), known as the IC50 value. Summarizing these values in a table allows for easy comparison of the inhibitor's potency across different cell lines and assays.
Table 1: Cytotoxicity of Protease Inhibitor 34 in Different Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| Cell Line A | MTT | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | ||
| LDH | 48 | > 50 | |
| Caspase-Glo 3/7 | 24 | 12.7 ± 1.5 | |
| Cell Line B | MTT | 24 | 28.9 ± 3.1 |
| 48 | 16.3 ± 2.2 | ||
| LDH | 48 | > 50 | |
| Caspase-Glo 3/7 | 24 | 25.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for assessing the cytotoxicity of Protease Inhibitor 34.
Caption: Simplified overview of apoptotic signaling pathways.
Caption: Principles of the MTT and LDH cytotoxicity assays.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 9. scielo.br [scielo.br]
- 10. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. Cell Health Screening Assays for Drug Discovery [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. pnas.org [pnas.org]
- 22. Inhibition of Protein Degradation Induces Apoptosis through a Microtubule-Associated Protein 1 Light Chain 3-Mediated Activation of Caspase-8 at Intracellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
Application Notes and Protocols for Pharmacokinetic Profiling of Novel HIV-1 Protease Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors (PIs) remains a cornerstone of antiretroviral therapy. A thorough understanding of the pharmacokinetic (PK) properties of these new chemical entities is critical for their progression from preclinical discovery to clinical application. This document provides detailed application notes and protocols for the pharmacokinetic profiling of novel HIV-1 protease inhibitors in common animal models. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust preclinical PK studies.
The protocols outlined below cover essential in-life procedures, bioanalytical methods, and data analysis workflows. The accompanying data tables provide examples of key pharmacokinetic parameters for established HIV-1 PIs, offering a benchmark for the evaluation of new compounds. Furthermore, visual diagrams generated using Graphviz are included to illustrate experimental workflows and key biological pathways relevant to the disposition of HIV-1 protease inhibitors.
Data Presentation: Comparative Pharmacokinetic Parameters of HIV-1 Protease Inhibitors in Animal Models
The following tables summarize key pharmacokinetic parameters of established HIV-1 protease inhibitors in rats and non-human primates. These values can serve as a reference for evaluating the performance of novel inhibitors.
Table 1: Pharmacokinetic Parameters of Lopinavir/Ritonavir in Rodent and Non-Human Primate Models
| Parameter | Rat (Oral) | Rhesus Monkey (Oral) |
| Dose (mg/kg) | Lopinavir: 20 / Ritonavir: 5 | Lopinavir/Ritonavir Formulation |
| Cmax (µg/mL) | ~7.0 | 9.4 - 10.9[1] |
| Tmax (hr) | ~4.0 | 6.0 - 24.0[1] |
| AUC (µg*hr/mL) | ~95 | 105.8 - 170.7[1] |
| t1/2 (hr) | ~5.2 | Not Found |
| Bioavailability (%) | ~25% (unboosted) | Not Specified |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Tipranavir in Animal Models
| Parameter | Rat (Oral) | Cynomolgus Monkey (Oral) |
| Dose (mg/kg) | Not Specified | Not Specified |
| Cmax (µg/mL) | >5,000 (LD50) | Not Found |
| Tmax (hr) | Not Specified | Not Found |
| AUC (µg*hr/mL) | Not Specified | Not Found |
| t1/2 (hr) | Not Specified | Not Found |
| Bioavailability (%) | Not Available | Not Available |
Note: Tipranavir is typically co-administered with ritonavir to boost its plasma concentrations.[2][3]
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rats
This protocol describes the standard procedure for oral administration of a novel HIV-1 protease inhibitor to rats for pharmacokinetic studies.
Materials:
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Weigh each rat to determine the precise dosing volume. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Restraint: Gently restrain the rat, holding it firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The rat should swallow as the tube is advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach, slowly administer the calculated dose volume.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress. Food can be returned 2-4 hours post-dosing.
Protocol 2: Intravenous Administration in Rats
This protocol details the procedure for intravenous administration of a novel HIV-1 protease inhibitor to rats.
Materials:
-
Test compound in a sterile vehicle suitable for intravenous injection
-
Syringes (1 mL) with 27-30 gauge needles
-
Restraining device for rats
-
Heat lamp (optional, for tail vein dilation)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: No fasting is typically required for IV studies unless specified by the study design.
-
Dose Calculation: Weigh each rat to determine the injection volume. The typical injection volume for tail vein administration is 1-5 mL/kg.
-
Restraint and Vein Dilation: Place the rat in a restraining device. If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.
-
Dose Administration: Slowly inject the calculated dose volume. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Serial Blood Sampling in Rats
This protocol outlines the collection of serial blood samples from rats for pharmacokinetic analysis.
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2-EDTA)
-
Capillary tubes or 25-27 gauge needles and syringes
-
Gauze pads
-
Centrifuge
Procedure:
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein). For serial sampling from the tail vein, gently warm the tail to promote blood flow.
-
Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (typically 100-200 µL) into a microcentrifuge tube.
-
Plasma Preparation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
Protocol 4: Tissue Distribution Study in Mice
This protocol describes the collection of tissues from mice to assess the distribution of a novel HIV-1 protease inhibitor.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
-
Homogenizer
Procedure:
-
Euthanasia: At a predetermined time point after drug administration, euthanize the mouse using a humane, approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Collection: Immediately perform a laparotomy and/or thoracotomy to expose the desired organs (e.g., liver, kidneys, spleen, lungs, heart, brain).
-
Tissue Processing:
-
Excise the organs of interest.
-
Gently rinse the tissues with ice-cold PBS to remove excess blood.
-
Blot the tissues dry with a clean gauze pad.
-
Weigh each tissue sample.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
-
Storage: Store the frozen tissue samples at -80°C until homogenization and analysis.
-
Homogenization: Prior to analysis, thaw the tissues on ice and homogenize in a suitable buffer to create a uniform tissue lysate for drug concentration measurement.
Protocol 5: LC-MS/MS Bioanalytical Method for Quantification of a Novel HIV-1 Protease Inhibitor
This protocol provides a general framework for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify a novel PI in plasma samples.
1. Method Development:
-
Mass Spectrometry Tuning: Infuse a standard solution of the novel PI and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
-
Chromatography: Develop a reversed-phase HPLC or UHPLC method to achieve good peak shape and separation from endogenous plasma components. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
-
Sample Preparation: Develop a simple and efficient method for extracting the drug and IS from the plasma matrix. Protein precipitation with a solvent like acetonitrile is a common and rapid approach.
2. Method Validation (based on FDA guidelines):
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the novel PI into blank plasma. The curve should cover the expected concentration range in the study samples and have at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% for the lower limit of quantification - LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte and IS (matrix effect).
-
Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for a typical preclinical pharmacokinetic study.
Diagram 2: Key Pathways in HIV-1 Protease Inhibitor Disposition
Caption: Major pathways influencing the ADME of HIV-1 PIs.
Diagram 3: Off-Target Effects of HIV-1 Protease Inhibitors
Caption: Off-target pathways potentially affected by HIV-1 PIs.
References
Application Notes and Protocols for High-Throughput Screening of New HIV-1 Protease Inhibitors
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins required for producing infectious virions.[2][3][4] Inhibiting this protease prevents the formation of mature viral particles, rendering them non-infectious.[5] Consequently, HIV-1 protease has been a primary target for antiretroviral drug development since the beginning of the AIDS epidemic.[1][6] The constant emergence of drug-resistant viral strains necessitates a continuous search for new, potent, and diverse inhibitors.[2][7] High-Throughput Screening (HTS) provides a robust platform for rapidly screening vast libraries of small molecules to identify novel lead compounds for drug development.[8]
The Role of HIV-1 Protease in the Viral Life Cycle
HIV-1 protease functions late in the viral replication cycle, primarily during the budding and maturation of new virions. The viral Gag and Gag-Pol polyproteins are translated from the viral RNA. The protease itself is part of the Gag-Pol polyprotein and is released through an initial autocatalytic cleavage.[9][10] Once liberated, the mature protease, a C2-symmetric homodimer, cleaves the polyproteins at specific sites to release structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and protease itself).[6][11] This proteolytic processing is crucial for the morphological rearrangement and maturation of the virion into an infectious particle.[2]
Caption: Role of HIV-1 Protease in the viral life cycle.
Application Notes: HTS Assay Formats
Several HTS methodologies have been developed to identify HIV-1 protease inhibitors. These can be broadly categorized into biochemical (in vitro) assays and cell-based (in vivo) assays.[7]
-
Biochemical Assays: These assays utilize purified, recombinant HIV-1 protease and a synthetic substrate.[7] They directly measure the enzyme's catalytic activity and its inhibition by test compounds. Common formats include:
-
FRET (Förster Resonance Energy Transfer) Assays: These are the most popular methods.[4][12] A synthetic peptide substrate containing a fluorophore and a quencher is used.[13] In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[3][14] These assays are simple, robust, and adaptable to high-throughput formats.[4][14]
-
Fluorescence Polarization (FP) Assays: This method monitors the change in the tumbling rate of a fluorescently labeled substrate upon cleavage.[15] A large, labeled substrate tumbles slowly, resulting in high polarization. When cleaved by the protease, the smaller fluorescent fragment tumbles faster, leading to a decrease in polarization.[15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures the integrity of a fusion precursor protein.[16] A positive hit requires the compound to be non-toxic, cell-permeable, and capable of inhibiting the protease's autoprocessing.[16]
-
-
Cell-Based Assays: These assays measure protease activity within a cellular context, providing valuable information on compound permeability, solubility, and cytotoxicity early in the discovery process.[2][7]
-
Reporter Gene Assays: These systems often involve the co-expression of HIV-1 protease and a reporter protein (e.g., β-galactosidase or Green Fluorescent Protein - GFP) engineered to be a substrate.[2][7] Protease activity leads to the cleavage and inactivation of the reporter, resulting in a loss of signal. Inhibitors prevent this cleavage, restoring the reporter signal.[7][17]
-
Full Replication Assays: These assays use replication-competent HIV-1 in T-cell lines to screen for inhibitors across all stages of the viral life cycle.[18] While more complex, they provide a comprehensive assessment of a compound's antiviral activity.[18]
-
Experimental Protocols
Protocol 1: FRET-Based Biochemical Assay for HIV-1 Protease Inhibitors
This protocol describes a typical HTS workflow for screening compound libraries against purified HIV-1 protease using a FRET substrate. The assay is performed in a 384-well microplate format.[19]
Caption: Workflow for a FRET-based HIV-1 Protease HTS assay.
Methodology:
-
-
1X Assay Buffer: Prepare freshly by diluting a 2X stock buffer and adding DTT to a final concentration of 1 mM.
-
HIV-1 Protease Diluent: Dilute recombinant HIV-1 protease to the desired concentration (e.g., 25 nM final concentration) in 1X Assay Buffer immediately before use. Keep on ice.[20]
-
FRET Substrate Solution: Dilute the FRET peptide stock (e.g., HiLyte Fluor™488/QXL™520) in 1X Assay Buffer. Protect from light.
-
Test Compounds and Controls: Dilute test compounds in an appropriate solvent (e.g., DMSO) and then in 1X Assay Buffer to 10X the final desired screening concentration. Prepare controls: a known inhibitor (e.g., Pepstatin A) for the positive control and vehicle (e.g., DMSO in buffer) for the negative control.
-
-
Assay Procedure (384-well format):
-
Compound Dispensing: Add 5 µL of diluted test compounds or controls to the appropriate wells of a black, flat-bottom 384-well microplate.
-
Enzyme Addition: Add 20 µL of the diluted HIV-1 protease solution to all wells except the "substrate control" wells.
-
Pre-incubation: Gently mix the plate and incubate at the desired reaction temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow compounds to interact with the enzyme.[3]
-
Reaction Initiation: Add 25 µL of the FRET substrate solution to all wells to initiate the reaction. Mix the plate gently for 30-60 seconds.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em = 490/520 nm or Ex/Em = 340/490 nm).[13][19]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle (0% inhibition) and inhibitor (100% inhibition) controls.
-
For confirmed hits, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Reporter Assay for HIV-1 Protease Inhibitors
This protocol outlines a cell-based assay using a stable T-cell line that inducibly expresses an HIV-1 protease fusion protein. Inhibition of the protease leads to the activation of a reporter gene (e.g., eGFP).[17]
Caption: Workflow for a cell-based reporter HTS assay.
Methodology:
-
Cell Preparation:
-
Culture the stable reporter T-cell line (e.g., SupT1 cells harboring the inducible protease and reporter constructs) in appropriate media under standard conditions (37°C, 5% CO2).[17]
-
Harvest cells during the exponential growth phase and adjust the density to the desired concentration.
-
-
Assay Procedure (96-well format): [17]
-
Cell Plating: Seed the cells into a 96-well culture plate at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add test compounds and controls (e.g., a known protease inhibitor like Indinavir as a positive control, DMSO as a negative control) to the wells.
-
Pre-incubation: Incubate the plate for 1-2 hours to allow for compound uptake.
-
Induction: Add the inducing agent (e.g., Doxycycline at 500 ng/mL) to all wells to initiate the expression of the HIV-1 protease fusion protein.[17]
-
Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.
-
-
Signal Detection and Analysis:
-
Measurement: Quantify the reporter signal. For eGFP, this can be done by counting the percentage of fluorescent cells using a flow cytometer or by measuring the total fluorescence intensity per well using a fluorescence plate reader.[17]
-
Data Analysis: Determine the level of reporter activation for each compound relative to controls. Potent inhibitors will yield a high reporter signal. For confirmed hits, determine the EC50 value (the effective concentration required to induce a 50% maximal response).
-
Data Presentation
Quantitative data from HTS campaigns are crucial for evaluating assay performance and comparing the potency of identified inhibitors.
Table 1: HTS Assay Performance Metrics
| Assay Type | Platform | Key Metric | Reported Value | Reference |
| Full Replication | MT-2 T-cell line | Z' Factor | 0.82 (96-well) | [18] |
| Full Replication | MT-2 T-cell line | Z' Factor | 0.62 (384-well) | [18] |
| Lentiviral Vector | PM1-mCat1 cells | Z' Factor | > 0.8 | [21] |
| Lentiviral Vector | PM1-mCat1 cells | Hit Rate | 3.3% | [21] |
| Lentiviral Vector | PM1-mCat1 cells | Confirmation Rate | 50% | [21] |
| Precursor Autoprocessing | Cell-based AlphaLISA | Z' Factor | ≥ 0.50 | [16] |
| Fluorescence Polarization | Biochemical | Hit Rate | 0.11% | [15] |
| Fluorescence Polarization | Biochemical | Confirmation Rate | 55% | [15] |
Z' factor is a statistical measure of assay quality; a value >0.5 is considered excellent for HTS.[18]
Table 2: Potency of Select HIV-1 Protease Inhibitors
| Compound/Inhibitor | Assay Type | Potency Metric | Value | Reference |
| Darunavir | Antiviral | EC50 | 1–2 nM | [1] |
| Tipranavir | Antiviral | EC50 | 30–70 nM | [1] |
| Raltegravir* | Lentiviral Vector | IC50 | 2.1 ± 0.9 nM | [21] |
| Pepstatin A | Fluorometric | IC50 | 1.6 µM | |
| Hit Compound C7 | Cell-based Infectivity | EC50 | Low micromolar | [9][10] |
| Lopinavir | In silico prediction | IC50 | 203.69 µM | [8] |
*Note: Raltegravir is an integrase inhibitor, included here as a reference from a broad HIV inhibitor screen.[21]
References
- 1. dovepress.com [dovepress.com]
- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. creativebiomart.net [creativebiomart.net]
- 5. creativebiomart.net [creativebiomart.net]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. Model System for High-Throughput Screening of Novel Human Immunodeficiency Virus Protease Inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques [mdpi.com]
- 9. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro translation to study HIV protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 13. eurogentec.com [eurogentec.com]
- 14. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. portlandpress.com [portlandpress.com]
- 21. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of HIV-1 Protease Inhibitor Compound 34
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of the investigational HIV-1 protease inhibitor, Compound 34.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low aqueous solubility with Compound 34, significantly hindering our in vitro and in vivo studies. What are the initial steps we should take?
A1: Low aqueous solubility is a common challenge with many HIV-1 protease inhibitors due to their lipophilic nature.[1][2][3] The initial steps should focus on characterizing the physicochemical properties of Compound 34 and exploring fundamental formulation strategies.
Recommended Initial Actions:
-
Confirm Solid-State Properties: Characterize the solid form of Compound 34 using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The presence of a stable crystalline form can significantly limit solubility compared to an amorphous form.[4][5]
-
pH-Solubility Profile: Determine the solubility of Compound 34 across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Many protease inhibitors have ionizable groups, and their solubility can be pH-dependent.[6]
-
Basic Formulation Screening: Conduct preliminary screening with common solubilizing excipients such as co-solvents, surfactants, and cyclodextrins to identify potential formulation approaches.[3][7]
Q2: Our attempts to improve the solubility of Compound 34 using simple co-solvent systems have resulted in precipitation upon aqueous dilution. How can we overcome this?
A2: Precipitation upon dilution of a co-solvent formulation is a common issue, often referred to as "fall-out." This occurs when the concentration of the organic solvent is no longer sufficient to maintain the drug in solution.
Troubleshooting Strategies:
-
Incorporate a Precipitation Inhibitor: The addition of polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or specific copolymers can help maintain a supersaturated state and inhibit or delay precipitation.
-
Lipid-Based Formulations: Consider lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS). These formulations can encapsulate the drug in lipidic globules, protecting it from precipitation upon contact with aqueous media.[7][8]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of Compound 34 with a hydrophilic polymer can enhance its dissolution rate and generate a supersaturated solution in vivo.[8]
Q3: We are considering creating an amorphous solid dispersion (ASD) of Compound 34. What are the key considerations and potential challenges?
A3: Amorphous solid dispersions can significantly improve the solubility and bioavailability of poorly soluble drugs.[8] However, there are critical factors to consider:
-
Polymer Selection: The choice of polymer is crucial for both the physical stability of the amorphous form and for maintaining supersaturation upon dissolution. Screening a panel of polymers is recommended.
-
Drug Loading: The amount of Compound 34 that can be incorporated into the polymer matrix while maintaining an amorphous state is a key parameter. High drug loading is desirable but can increase the risk of recrystallization.
-
Physical Stability: Amorphous forms are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time. Stability studies under accelerated conditions (high temperature and humidity) are essential.
-
Manufacturing Method: The method of preparation (e.g., spray drying, hot-melt extrusion) can impact the properties and stability of the ASD.[9]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to enhance the solubility of poorly soluble compounds like Compound 34, along with their potential advantages and disadvantages.
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Modification | Ionizing the compound by adjusting the pH of the vehicle.[6] | 10 - 1,000 | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change in the GI tract. |
| Co-solvents | Reducing the polarity of the solvent system.[6] | 2 - 500 | Easy to prepare for early-stage studies. | Potential for precipitation upon dilution; toxicity concerns with some solvents.[10] |
| Surfactants | Forming micelles that encapsulate the drug.[6] | 10 - 10,000 | High solubilization capacity. | Potential for GI irritation; complex formulation development. |
| Cyclodextrins | Forming inclusion complexes with the drug.[7][11] | 5 - 5,000 | Can improve both solubility and stability. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio.[11][12] | 2 - 10 | Applicable to a wide range of compounds. | May not be sufficient for very poorly soluble drugs; can lead to handling issues with fine powders.[8] |
| Amorphous Solid Dispersions | Converting the crystalline drug to a higher-energy amorphous state.[8] | 10 - 10,000+ | Significant increase in apparent solubility and dissolution rate. | Physical instability (recrystallization); requires specialized manufacturing techniques.[4] |
| Lipid-Based Formulations | Dissolving the drug in a lipidic vehicle.[7][8] | 10 - 10,000+ | Can improve oral bioavailability through enhanced solubilization and lymphatic uptake. | Complex formulation and characterization; potential for drug degradation in some lipids. |
| Prodrugs | Covalently modifying the drug to attach a hydrophilic moiety.[13] | Variable | Can overcome very low solubility and improve permeability. | Requires chemical synthesis and subsequent in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of Compound 34 in various aqueous and biorelevant media.
Materials:
-
Compound 34
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)[1]
-
HPLC system with a suitable column and detector for Compound 34
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of Compound 34 to separate vials containing each of the test media.
-
Incubate the vials at a controlled temperature (e.g., 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of Compound 34 in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Amorphous Solid Dispersion (ASD) Screening by Solvent Evaporation
Objective: To screen different polymers for their ability to form a stable amorphous solid dispersion with Compound 34.
Materials:
-
Compound 34
-
A selection of polymers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A common solvent in which both Compound 34 and the polymers are soluble (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
-
X-ray powder diffractometer (XRPD)
Procedure:
-
Prepare solutions containing Compound 34 and each polymer in different weight ratios (e.g., 1:1, 1:3, 1:9 drug-to-polymer).
-
Use the common solvent to dissolve the mixtures completely.
-
Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature.
-
Scrape the resulting solid film from the flask.
-
Analyze the solid samples by XRPD to determine if they are amorphous (indicated by the absence of sharp diffraction peaks).
-
Store the amorphous samples under controlled conditions and re-analyze at later time points to assess physical stability.
Mandatory Visualizations
Caption: Workflow for solubility enhancement of Compound 34.
Caption: HIV-1 protease inhibition by Compound 34.
References
- 1. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. contractpharma.com [contractpharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Non-Peptidic Protease Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-peptidic protease inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of non-peptidic protease inhibitors?
A1: Off-target effects occur when a non-peptidic protease inhibitor binds to and alters the function of proteins other than its intended protease target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context.[3] Non-peptidic inhibitors, due to their diverse chemical scaffolds, can sometimes fit into the binding sites of other enzymes, such as kinases or other classes of proteases.[4]
Q2: Why is it crucial to assess the selectivity of my protease inhibitor?
A2: Assessing selectivity is critical for several reasons. Firstly, it ensures that the observed biological effect is genuinely due to the inhibition of the intended target protease. High specificity is crucial, as off-target effects can lead to severe systemic disorders.[5] Secondly, understanding the off-target profile helps in interpreting unexpected phenotypes or toxicity.[3] For therapeutic development, a highly selective inhibitor is often desirable to minimize adverse effects.[6]
Q3: What are some common off-target classes for non-peptidic protease inhibitors?
A3: Common off-target classes can vary depending on the inhibitor's chemical structure and the target protease family. For instance:
-
Serine protease inhibitors may show cross-reactivity with other serine proteases due to similarities in their active sites.[5][7]
-
Cysteine protease inhibitors can sometimes interact with other cysteine proteases like cathepsins and caspases.[8][9][10][11]
-
Aspartyl protease inhibitors , such as those developed for HIV, have been shown to interact with host aspartyl proteases like pepsin and renin, and even non-protease targets involved in metabolic pathways.[12][13]
-
Metalloprotease inhibitors can sometimes lack selectivity due to the conserved nature of the zinc-binding motif in the active site of various metalloproteases.[14][15]
Q4: Can off-target effects ever be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be repurposed for therapeutic benefit, a concept known as polypharmacology. For example, an inhibitor might have a desirable secondary effect on a cancer-related kinase. However, this requires careful characterization and validation.
Troubleshooting Guides
Problem 1: My inhibitor shows unexpected cellular toxicity or a phenotype inconsistent with inhibiting the primary target.
-
Possible Cause: The inhibitor may have significant off-target effects.
-
Troubleshooting Steps:
-
Perform a broad-spectrum selectivity screen: Use commercially available panels of recombinant proteases from different classes (serine, cysteine, aspartyl, metallo) to identify potential off-target proteases.
-
Conduct a kinome scan: Many non-peptidic inhibitors have scaffolds that can interact with ATP-binding sites of kinases. A kinome scan will assess the inhibitor's activity against a large panel of kinases.
-
Utilize proteome-wide target identification methods: Techniques like Cellular Thermal Shift Assay (CETSA) or Proteome Integral Solubility Alteration (PISA) can identify protein targets in a cellular context without modifying the inhibitor.
-
Validate off-targets with orthogonal assays: Once potential off-targets are identified, confirm the interaction using different experimental setups, such as cell-based reporter assays or direct binding assays.
-
Problem 2: I'm observing inconsistent IC50 values for my inhibitor across different assays.
-
Possible Cause: Assay conditions, such as substrate concentration, enzyme concentration, and incubation time, can influence the apparent potency of an inhibitor. Off-target effects on assay components can also be a factor.
-
Troubleshooting Steps:
-
Standardize assay conditions: Ensure that substrate and enzyme concentrations are consistent and well-defined across different experiments.
-
Check for time-dependent inhibition: Some inhibitors may exhibit slow-binding kinetics, leading to different IC50 values with varying pre-incubation times.
-
Evaluate interference with the detection method: The inhibitor might interfere with the fluorescence, luminescence, or colorimetric readout of the assay. Run a control without the enzyme to test for this.
-
Consider the biological context: An IC50 value from a biochemical assay with a purified enzyme may differ significantly from that obtained in a complex cellular environment due to factors like cell permeability, efflux pumps, and inhibitor metabolism.[16]
-
Problem 3: My inhibitor is not selective against closely related proteases from the same family.
-
Possible Cause: The active sites of closely related proteases are often highly conserved, making it challenging to achieve selectivity.
-
Troubleshooting Steps:
-
Structure-based inhibitor design: If the crystal structures of the on-target and off-target proteases are available, analyze differences in their active sites and surrounding regions to guide the design of more selective inhibitors.
-
Explore allosteric inhibition: Instead of targeting the conserved active site, consider developing inhibitors that bind to a less conserved allosteric site to achieve greater selectivity.
-
Systematic chemical modification: Synthesize and test a library of analogs of your lead compound with modifications at various positions to identify key structural features that enhance selectivity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for on-target and off-target inhibition by representative non-peptidic protease inhibitors.
Table 1: Selectivity Profile of a Non-Peptidomimetic HIV-1 Protease Inhibitor (GS-9770) [12][17]
| Target Protease | Ki (app) (nM) | Fold-Selectivity vs. HIV-1 PR |
| HIV-1 Protease (On-Target) | 0.16 | - |
| BACE (Aspartyl Protease) | 106 | 662 |
| Cathepsin D (Aspartyl Protease) | >100,000 | >625,000 |
| Cathepsin E (Aspartyl Protease) | >100,000 | >625,000 |
| Pepsin (Aspartyl Protease) | >100,000 | >625,000 |
| Renin (Aspartyl Protease) | >100,000 | >625,000 |
| Napsin (Aspartyl Protease) | 114,000 | >710,000 |
Table 2: Antiviral Activity and Cytotoxicity of GS-9770 [17]
| Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| MT-4 T-cells | 5.3 | 4.7 | 890 |
| CD4+ T-lymphocytes | 8.5 | 9.4 | 1,100 |
| Monocyte-derived macrophages | 11 | 16 | 1,500 |
Table 3: IC50 Values for HIV Protease Inhibitors Lopinavir and Ritonavir [18]
| Inhibitor | Serum-Free IC50 (ng/mL) |
| Lopinavir | 0.69 |
| Ritonavir | 4.0 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.[19][20]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Test compound (non-peptidic protease inhibitor) and vehicle (e.g., DMSO)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle at the desired concentration and incubate for a specified time (e.g., 1-3 hours) at 37°C.[21]
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures in a thermal cycler for a set time (e.g., 3 minutes).[20]
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is used to determine if a non-peptidic protease inhibitor also inhibits the activity of a specific kinase.[22][23][24]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (non-peptidic protease inhibitor) and vehicle (e.g., DMSO)
-
Kinase assay buffer
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Methodology:
-
Assay Setup:
-
In a microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations (and vehicle control).
-
Add the purified kinase to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction (method depends on the detection reagent).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of remaining ATP.
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying and addressing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Non-peptidic HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Aspartic protease inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 8. Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 10. doaj.org [doaj.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INTERACTIONS OF DIFFERENT INHIBITORS WITH ACTIVE-SITE ASPARTYL RESIDUES OF HIV-1 PROTEASE AND POSSIBLE RELEVANCE TO PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. In vitro kinase assay [protocols.io]
- 23. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 24. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to overcoming resistance to darunavir and similar HIV-1 protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of darunavir resistance?
Darunavir is a potent second-generation protease inhibitor (PI) with a high genetic barrier to resistance.[1][2] Resistance to darunavir typically arises from the accumulation of multiple mutations in the HIV-1 protease enzyme.[3] These mutations can reduce the binding affinity of darunavir to the protease active site through several mechanisms:
-
Altered Active Site Conformation: Mutations, particularly in the flaps of the protease, can change the shape and flexibility of the active site, making it more difficult for darunavir to bind effectively.[4][5]
-
Reduced van der Waals and Hydrogen Bond Interactions: Specific mutations can disrupt the critical hydrogen bonds and van der Waals interactions between darunavir and the protease, weakening the binding.[5][6]
-
Changes in Enzyme Dynamics: Resistance mutations can alter the overall dynamics and stability of the protease dimer, which can impact inhibitor binding and enzyme function.[7]
Q2: What are the key darunavir resistance-associated mutations (RAMs)?
Several key mutations have been associated with reduced susceptibility to darunavir. These are often categorized as major or minor mutations based on their impact. The presence of multiple RAMs is generally required for clinically significant resistance.[8][9]
Common Darunavir Resistance-Associated Mutations: [4][8][10]
-
V11I
-
V32I
-
L33F
-
I47V
-
I50V
-
I54L/M
-
G73S
-
L76V
-
I84V
-
L89V
The V32I mutation is considered a key substitution that, while rare to emerge on its own, can predispose the virus to develop high-level resistance when other mutations are present.[1]
Q3: What is the "high genetic barrier" to darunavir resistance?
The high genetic barrier means that multiple mutations are required to confer significant resistance to darunavir.[1] This is in contrast to some earlier protease inhibitors where a single mutation could lead to high-level resistance. Darunavir was designed to have robust interactions with the backbone of the HIV-1 protease active site, making it less susceptible to single point mutations.[2][6]
Q4: How do next-generation inhibitors overcome darunavir resistance?
The development of next-generation PIs focuses on several strategies to combat darunavir resistance:
-
Enhanced Backbone Binding: Designing inhibitors that form even stronger interactions with the stable backbone of the protease active site to be less affected by mutations in the side chains.
-
Exploiting Different Binding Pockets: Creating molecules that interact with different or expanded regions of the protease active site.
-
Increased Flexibility: Designing inhibitors with more conformational flexibility to adapt to the altered shapes of mutant proteases.
-
Novel Scaffolds: Moving away from traditional peptidomimetic structures to entirely new chemical scaffolds that may not be susceptible to existing resistance mechanisms.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments to assess darunavir resistance.
Phenotypic Resistance Assays (e.g., Recombinant Virus Assays)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Contamination | - Calibrate pipettes regularly.- Ensure a homogenous cell suspension before seeding.- Use proper aseptic techniques to prevent contamination. |
| Low signal-to-noise ratio in reporter gene assay (e.g., luciferase) | - Low virus infectivity- Suboptimal reporter gene expression- High background from cells | - Titer the virus stock to ensure an appropriate multiplicity of infection (MOI).- Optimize transfection or transduction conditions for the reporter construct.- Use a different cell line with lower endogenous reporter activity. |
| Inconsistent IC50 values for control compounds | - Degradation of control compounds- Inaccurate serial dilutions- Variation in assay conditions | - Aliquot and store control compounds at the recommended temperature.- Prepare fresh serial dilutions for each experiment.- Standardize all assay parameters, including incubation times and temperatures. |
| Failure to generate resistant virus in vitro | - Insufficient drug concentration- Low viral replication rate- Toxicity of the inhibitor at the concentrations used | - Gradually increase the inhibitor concentration in a stepwise manner.- Ensure the cell line used supports robust viral replication.- Perform a cytotoxicity assay to determine the non-toxic concentration range of the inhibitor. |
Genotypic Resistance Assays (Sanger or Next-Generation Sequencing)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| PCR amplification failure | - Low viral RNA input- RNA degradation- PCR inhibitors in the sample | - Start with a higher plasma volume or concentrate the viral RNA.- Use RNase inhibitors and maintain a cold chain during RNA extraction.- Include a purification step to remove potential inhibitors. |
| Poor quality sequencing data | - Insufficient PCR product- Contaminated PCR product- Suboptimal sequencing reaction | - Optimize PCR conditions to increase yield.- Purify the PCR product before sequencing.- Adjust the primer and template concentrations for the sequencing reaction. |
| Ambiguous base calls in the sequence | - Presence of mixed viral populations- Sequencing artifacts | - Use next-generation sequencing (NGS) to identify and quantify minority variants.- Repeat the sequencing reaction. |
Enzymatic Inhibition Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low enzyme activity | - Improperly folded or inactive enzyme- Suboptimal assay buffer conditions (pH, salt) | - Use a validated protocol for protease expression and purification.- Optimize the assay buffer for pH and ionic strength. |
| High background fluorescence/absorbance | - Autofluorescence of the test compound- Non-specific substrate cleavage | - Run a control with the compound and substrate without the enzyme.- Test the substrate specificity with other proteases. |
| Inaccurate Ki or IC50 values | - Incorrect substrate concentration relative to Km- Tight binding inhibitor effects not accounted for | - Use a substrate concentration at or below the Km value.- If the inhibitor is a tight binder, use the Morrison equation for Ki determination.[11] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of darunavir against wild-type and various resistant HIV-1 protease mutants.
Table 1: Darunavir IC50 and Fold Change (FC) in Resistance for Selected HIV-1 Mutants
| Protease Mutant | IC50 (nM) | Fold Change (FC) vs. Wild-Type | Reference(s) |
| Wild-Type | 0.42 | 1.0 | [5] |
| I84V | - | 3.0 | [12] |
| PR10x (10 mutations) | - | ~100 | [7] |
| Various clinical isolates | |||
| 10-fold or less change | - | ≤10 | [4] |
| 10- to 40-fold change | - | 10-40 | [4] |
| >40-fold change | - | >40 | [4] |
Note: IC50 and fold-change values can vary depending on the specific assay conditions and cell types used.
Table 2: Darunavir Ki Values for Wild-Type and Resistant HIV-1 Protease
| Protease Mutant | Ki (nM) | Reference(s) |
| Wild-Type | 0.0045 | [6] |
| PR10x (10 mutations) | - | [7] |
| PRS5B (22 mutations) | ~4.0 | [13] |
Experimental Protocols
Phenotypic HIV-1 Drug Resistance Assay (Recombinant Virus Assay)
This protocol is based on the principles of commercially available assays like PhenoSense®.[14]
Objective: To measure the in vitro susceptibility of HIV-1 to darunavir by assessing the replication of recombinant viruses containing the protease gene from a patient's plasma.
Materials:
-
Patient plasma with a viral load ≥500 copies/mL
-
HIV-1 viral RNA extraction kit
-
RT-PCR reagents
-
Primers flanking the HIV-1 protease gene
-
An HIV-1 vector lacking the protease gene and containing a reporter gene (e.g., luciferase)
-
Competent E. coli
-
Plasmid purification kit
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
Darunavir and other control inhibitors
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Viral RNA Extraction: Extract viral RNA from patient plasma according to the kit manufacturer's instructions.
-
RT-PCR Amplification: Synthesize cDNA and amplify the protease gene using specific primers.
-
Cloning: Ligate the amplified protease gene into the HIV-1 vector.
-
Transformation and Plasmid Preparation: Transform the recombinant vector into competent E. coli and purify the plasmid DNA.
-
Transfection and Virus Production: Co-transfect the mammalian cell line with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce infectious recombinant virus particles.
-
Virus Titration: Determine the titer of the virus stock.
-
Drug Susceptibility Assay: a. Seed target cells in a 96-well plate. b. Prepare serial dilutions of darunavir and control inhibitors. c. Infect the cells with the recombinant virus in the presence of the inhibitors. d. Incubate for 48-72 hours.
-
Quantification of Reporter Gene Expression: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the drug concentration required to inhibit viral replication by 50%. The fold change in resistance is determined by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
Genotypic HIV-1 Protease Resistance Assay
Objective: To identify mutations in the HIV-1 protease gene associated with darunavir resistance.
Materials:
-
Patient plasma with a viral load ≥500 copies/mL
-
HIV-1 viral RNA extraction kit
-
RT-PCR reagents
-
Primers for amplification and sequencing of the protease gene
-
PCR product purification kit
-
Sequencing reagents
-
Capillary electrophoresis-based DNA sequencer
Methodology:
-
Viral RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify the protease gene as described in the phenotypic assay protocol.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Cycle Sequencing: Perform cycle sequencing using both forward and reverse primers.
-
Sequence Analysis: a. Purify the sequencing products and analyze them on a DNA sequencer. b. Assemble the forward and reverse sequences to generate a consensus sequence. c. Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations. d. Interpret the resistance-associated mutations using a database such as the Stanford University HIV Drug Resistance Database.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This protocol is based on commercially available inhibitor screening kits.[15]
Objective: To determine the inhibitory activity (IC50 or Ki) of compounds against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer
-
Darunavir (as a positive control inhibitor)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add the test compounds and darunavir at various concentrations. c. Add the HIV-1 protease to all wells except the no-enzyme control. d. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for 1-3 hours at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve). b. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable equation to determine the IC50 value.
Visualizations
Caption: Development of Darunavir Resistance in HIV-1 Protease.
Caption: Workflow for HIV-1 Darunavir Resistance Testing.
References
- 1. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 3. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Darunavir - Wikipedia [en.wikipedia.org]
- 7. HIV-1 protease with 10 lopinavir and darunavir resistance mutations exhibits altered inhibition, structural rearrangements and extreme dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence of Darunavir Resistance-Associated Mutations: Patterns of Occurrence and Association with Past Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 15. abcam.co.jp [abcam.co.jp]
troubleshooting low potency in HIV-1 protease inhibitor assays
Welcome to the Technical Support Center for HIV-1 Protease Inhibitor Assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a focus on resolving low inhibitor potency.
Troubleshooting Guides
Section 1: Enzyme and Substrate Issues
Question 1: My positive control inhibitor is showing significantly lower potency (higher IC50) than expected. What are the potential causes related to the enzyme or substrate?
Several factors related to the HIV-1 protease enzyme and the substrate can lead to an apparent decrease in inhibitor potency. Here are the key aspects to investigate:
-
Enzyme Activity and Stability:
-
Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. HIV-1 protease should be stored at -80°C in aliquots to avoid repeated freeze-thaw cycles. The activity of the enzyme stock should be verified before starting a new set of experiments.
-
Enzyme Aggregation: HIV-1 protease can be prone to aggregation, which can reduce the concentration of active enzyme in the assay, leading to inaccurate potency measurements.[1] Visually inspect the enzyme solution for any precipitation.
-
Enzyme Purity: The presence of contaminants in the enzyme preparation can interfere with the assay. Ensure you are using a highly purified and validated source of HIV-1 protease.
-
-
Substrate Concentration and Quality:
-
Incorrect Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[2][3] If the substrate concentration is too high relative to the Michaelis constant (Km), it can outcompete the inhibitor, leading to a higher apparent IC50.[2] It is recommended to use a substrate concentration at or below the Km for determining the potency of competitive inhibitors.[2]
-
Substrate Degradation: Fluorogenic substrates are often light-sensitive and can degrade over time, leading to a weaker signal and potentially affecting the results. Store substrates protected from light and according to the manufacturer's instructions.
-
Substrate Purity: Impurities in the substrate preparation can lead to high background signals or inhibit the enzyme directly.
-
Troubleshooting Workflow for Enzyme and Substrate Issues
Section 2: Inhibitor and Compound-Related Problems
Question 2: I am screening a new compound and it shows very low or no potency. What are some compound-specific issues that could be causing this?
When a novel compound exhibits low potency, it's crucial to consider its physicochemical properties and potential for assay interference:
-
Compound Solubility: The compound may not be fully soluble in the assay buffer. Undissolved compound will lead to an overestimation of the actual concentration in solution and thus an inaccurate IC50 value.
-
Recommendation: Visually inspect for precipitation. Determine the solubility of your compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1-5%) and consistent across all wells.
-
-
Compound Aggregation: Some small molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition of the enzyme.[1] This is a common artifact in high-throughput screening.
-
Recommendation: To test for aggregation-based inhibition, include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[1] A significant decrease in potency in the presence of the detergent suggests aggregation.
-
-
Compound Stability: The compound may be unstable in the assay buffer and degrade over the course of the experiment.
-
Recommendation: Assess the stability of your compound under the assay conditions (pH, temperature, time). This can be done using analytical techniques like HPLC.
-
-
Mechanism of Inhibition: If the inhibitor is uncompetitive or mixed-type, its IC50 value will be affected by the substrate concentration in a different manner than a competitive inhibitor.
Table 1: Effect of Substrate Concentration on IC50 for Different Inhibition Mechanisms
| Inhibition Mechanism | Effect of Increasing Substrate Concentration on IC50 |
| Competitive | Increases |
| Non-competitive | No change |
| Uncompetitive | Decreases |
| Mixed | Decreases |
This table summarizes the expected changes in IC50 values with increasing substrate concentration for different modes of enzyme inhibition.
Section 3: Assay Conditions and Experimental Setup
Question 3: My assay results are inconsistent and not reproducible. What experimental conditions should I check?
Inconsistent results can often be traced back to variations in assay conditions and experimental setup. Here are some common culprits:
-
DMSO Concentration: High concentrations of DMSO, a common solvent for inhibitors, can affect HIV-1 protease activity and even enhance viral replication in cell-based assays.[4][5]
-
Recommendation: Keep the final DMSO concentration consistent and as low as possible across all wells, including controls (typically below 1%).[6]
-
-
Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact enzyme activity and stability.
-
Recommendation: Ensure the buffer conditions are optimal for HIV-1 protease activity. A common buffer is a sodium acetate or MES buffer at a slightly acidic pH (e.g., 5.5-6.0).
-
-
Incubation Times and Temperatures: Deviations in incubation times and temperatures can lead to variability.
-
Recommendation: Use a calibrated incubator and be precise with incubation timings. Ensure all reagents have equilibrated to the assay temperature before starting the reaction.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant errors.
-
Recommendation: Use calibrated pipettes and appropriate pipetting techniques. Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variability.
-
-
Plate Reader Settings: Incorrect excitation and emission wavelengths for fluorescent assays will lead to low signal and inaccurate readings.[7]
Logical Diagram for Troubleshooting Inconsistent Results
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for a known HIV-1 protease inhibitor like Lopinavir or Darunavir in a standard in vitro assay?
IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, buffer). However, published data can provide a general range.
Table 2: Reported IC50 and Ki Values for Selected HIV-1 Protease Inhibitors
| Inhibitor | IC50 (nM) | Ki (pM) | Assay Type/Notes |
| Lopinavir | ~17 | - | Cell-based assay.[8] |
| Darunavir | 1-2 | - | Cell-based assay.[8] |
| Darunavir | 2.8 | - | FRET-based virion maturation assay.[9] |
| Compound 12 | 93 | 8.9 | Cell-based and enzymatic assays, respectively.[10] |
| Compound 21 | 0.34 | 6.3 | Antiviral and enzymatic assays, respectively.[11] |
Note: This table provides examples of reported potency values. Actual results in your specific assay may differ.
Q2: How do mutations in the HIV-1 protease affect inhibitor potency?
Mutations in the protease enzyme, particularly in the active site or flap regions, are a major cause of drug resistance and can significantly reduce inhibitor potency.[11] These mutations can alter the shape of the binding pocket, reducing the affinity of the inhibitor.[11] When working with mutant forms of the protease, it is expected that the IC50 values for many inhibitors will be higher than for the wild-type enzyme.
Q3: Can I use crude enzyme preparations for my inhibitor screening assay?
While highly purified enzyme is recommended for accurate potency determination, some assays have been developed to work with crude enzyme preparations.[12] However, be aware that components in the crude lysate may interfere with the assay, and results should be confirmed with purified enzyme.
Experimental Protocols
Protocol 1: Fluorogenic (FRET) HIV-1 Protease Inhibitor Assay
This protocol is adapted from commercially available kits and common literature methods.
Materials:
-
Purified recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease substrate
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 0.0002% Triton X-100)[13]
-
Test inhibitors and positive control inhibitor (e.g., Pepstatin A) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice. Equilibrate the assay buffer to room temperature.
-
Prepare serial dilutions of your test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
Test wells: 10 µL of diluted test compound
-
Positive control wells: 10 µL of diluted positive control inhibitor
-
No inhibitor control (100% activity): 10 µL of assay buffer with the same final DMSO concentration as the test wells
-
Blank (no enzyme): 20 µL of assay buffer
-
-
Add 80 µL of a master mix containing the appropriate dilution of HIV-1 protease in assay buffer to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate master mix by diluting the FRET substrate in assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the substrate master mix to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm).[14]
-
Measure the fluorescence kinetically over 1-3 hours at 37°C, taking readings every 1-5 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based HIV-1 Reporter Assay
This protocol is a generalized example of a cell-based assay to assess inhibitor potency in a more physiologically relevant context.[15]
Materials:
-
T-cell line susceptible to HIV-1 infection (e.g., SupT1)
-
HIV-1 reporter virus stock (e.g., expressing luciferase or GFP)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitors and positive control inhibitor dissolved in DMSO
-
96-well cell culture plate
-
Reagents for detecting the reporter gene product (e.g., luciferase substrate, flow cytometer for GFP)
Procedure:
-
Cell Plating:
-
Seed the T-cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and positive control inhibitor in culture medium.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include a no-inhibitor control (vehicle only).
-
-
Infection:
-
Add 50 µL of a pre-titered amount of HIV-1 reporter virus to each well. The amount of virus should result in a robust signal in the no-inhibitor control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
-
Signal Detection:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP reporter: Analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 (effective concentration 50) value.
-
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase inhibitor blocks human immunodeficiency virus 1-induced T-cell death without enhancement of HIV-1 replication and dimethyl sulfoxide increases HIV-1 replication without influencing T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide and related polar compounds enhance infection of human T cells with HIV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of HIV-1 protease activity by use of crude preparations of enzyme and biotinylated substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity in HIV-1 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity in cell-based assays for HIV-1 inhibitors.
Troubleshooting Guides & FAQs
Issue 1: High Background or Poor Signal-to-Noise Ratio in Viability Assays
Question: I am observing high background absorbance in my uninfected control wells in an MTT or XTT assay. What are the possible causes and solutions?
Answer: High background absorbance can obscure the true cytotoxic effect of your compound. Here are some common causes and troubleshooting steps:
-
Contamination: Microbial contamination (bacteria or yeast) in your cell culture or reagents can metabolize the tetrazolium salts, leading to a false positive signal.
-
Solution: Always use sterile techniques. Visually inspect your cultures for any signs of contamination. If contamination is suspected, discard the reagents and cells and start with a fresh batch.
-
-
Reagent Issues: The MTT or XTT reagent itself may be unstable or improperly prepared.
-
Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance.
-
Solution: Whenever possible, use phenol red-free medium for the assay. If you must use medium with phenol red, make sure to include a "medium only" blank for background subtraction.[2]
-
-
High Cell Density: Too many cells in the wells can lead to a saturated signal.
-
Solution: Optimize the cell seeding density to ensure that the signal falls within the linear range of the assay.[3]
-
Question: My signal-to-noise ratio is low, making it difficult to distinguish between cytotoxic and non-cytotoxic concentrations. How can I improve this?
Answer: A low signal-to-noise ratio can be addressed by:
-
Optimizing Incubation Times: The incubation time with the viability reagent (e.g., MTT, XTT) is critical.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions. Insufficient incubation can lead to a weak signal, while excessive incubation can increase the background.[4]
-
-
Ensuring Complete Solubilization (MTT Assay): Incomplete dissolution of formazan crystals in an MTT assay is a common cause of a poor signal.
-
Using a More Sensitive Assay: Some assay formats are inherently more sensitive than others.
-
Solution: Consider using a luciferase-based viability assay, such as CellTiter-Glo®, which measures ATP levels and often provides a wider dynamic range and higher sensitivity compared to colorimetric assays.[6]
-
Issue 2: Discrepancies Between Cytotoxicity and Antiviral Activity
Question: My compound shows potent antiviral activity, but also significant cytotoxicity at similar concentrations. How do I interpret these results?
Answer: This is a common challenge in drug discovery. The key is to determine the therapeutic window, or Selectivity Index (SI) . The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50).[7][8]
-
Interpretation: A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.[9] An SI of ≥10 is generally considered the minimum threshold for a compound to be considered a promising candidate for further development.[9]
-
Action: If the SI is low, it suggests that the observed "antiviral activity" may simply be a consequence of the compound killing the host cells, thus preventing viral replication.[10] In this case, the compound is likely not a specific antiviral agent.
Question: I am observing cytotoxicity only in the HIV-1 infected cells, but not in the uninfected cells. What could be the reason for this?
Answer: This phenomenon can be due to several factors:
-
Compound-Virus Interaction: The compound might be converted into a more toxic metabolite by a viral enzyme.
-
Enhanced Cellular Susceptibility: HIV-1 infection can alter the physiology of the host cell, making it more susceptible to the cytotoxic effects of certain compounds.
-
Synergistic Effects: The compound's cytotoxic mechanism might be exacerbated by a virus-induced cellular process.
Issue 3: Unexpected Cell Death or Assay Artifacts
Question: My untreated control cells are dying during the assay. What could be the cause?
Answer: Unexpected cell death in control wells can invalidate your experiment. Potential causes include:
-
Suboptimal Culture Conditions: Issues with the incubator (temperature, CO2, humidity), or nutrient-depleted media can lead to cell stress and death.[11]
-
Cell Confluency: Plating cells at too high a density can lead to nutrient depletion and cell death as they reach confluency.[11]
-
Reagent Toxicity: Some assay reagents, if used at incorrect concentrations or for prolonged periods, can be toxic to cells.
Question: I am using an XTT-based assay and have found conflicting results in the literature about its reliability for HIV-1 studies. Can the assay itself interfere with the experiment?
Answer: Yes, it has been reported that the formazan product of the XTT assay can itself inhibit HIV-1 replication. This could lead to an overestimation of the antiviral activity of your test compound.
-
Recommendation: Be aware of this potential artifact. If you observe potent antiviral activity with a compound that has a low therapeutic index in an XTT assay, it is advisable to confirm the results using an alternative cytotoxicity/viability assay, such as MTT or a luciferase-based method.
Data Presentation
Quantitative data from cytotoxicity and antiviral assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Cytotoxicity and Antiviral Activity of a Hypothetical HIV-1 Inhibitor
| Parameter | Value | Description |
| CC50 (µM) | 150 | 50% Cytotoxic Concentration: The concentration of the compound that causes a 50% reduction in cell viability.[7] |
| EC50 (µM) | 5 | 50% Effective Concentration: The concentration of the compound that inhibits 50% of viral replication.[12] |
| Selectivity Index (SI) | 30 | The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more promising therapeutic window.[8][9] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
-
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[2]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired exposure period (e.g., 48-72 hours). Include untreated cell controls.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
2. XTT Assay for Cell Viability
The XTT assay is another colorimetric method that measures the reduction of XTT to a water-soluble formazan product.[14]
-
Reagent Preparation:
-
XTT Labeling Reagent: Prepare according to the manufacturer's instructions.
-
Electron Coupling Reagent: Prepare according to the manufacturer's instructions.
-
Activated XTT Solution: Mix the XTT labeling reagent and the electron coupling reagent immediately before use.
-
-
Procedure:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Add 50 µL of the freshly prepared Activated XTT Solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm. A reference wavelength of 660 nm can be used to subtract background absorbance.[4]
-
3. Luciferase-Based Assay for Antiviral Activity
This assay is commonly used to screen for HIV-1 inhibitors in cell lines that contain an HIV-1 LTR-driven luciferase reporter gene (e.g., TZM-bl cells).[15]
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48 hours to allow for viral replication and luciferase expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
The reduction in luciferase signal in the presence of the compound compared to untreated infected cells indicates antiviral activity.[16]
-
Visualizations
Caption: Workflow for screening HIV-1 inhibitors for cytotoxicity and antiviral efficacy.
Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 15. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing the Bioavailability of Protease Inhibitor 34
Welcome to the technical support center for Protease Inhibitor 34 (PI-34). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and answering frequently asked questions related to enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Protease Inhibitor 34?
A1: The low oral bioavailability of many protease inhibitors, including potentially PI-34, can be attributed to several factors. These include poor aqueous solubility, degradation by proteolytic enzymes in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[1][2] Additionally, protease inhibitors can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, limiting its absorption.[3][4]
Q2: What are the main formulation strategies to improve the bioavailability of PI-34?
A2: Several formulation strategies can be employed to enhance the bioavailability of PI-34. These include:
-
Nanoparticle-based delivery systems: Encapsulating PI-34 in nanoparticles can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[5][6]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the dissolution and absorption of hydrophobic drugs like many protease inhibitors.[1][2]
-
Amorphous solid dispersions: Converting the crystalline form of PI-34 to an amorphous state can significantly increase its solubility and dissolution rate.[1]
Q3: Can co-administration of other agents enhance the bioavailability of PI-34?
A3: Yes, co-administration with certain agents can significantly improve the bioavailability of PI-34. Key strategies include:
-
Permeation enhancers: These agents transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[7][8]
-
Efflux pump inhibitors: Co-administering inhibitors of transporters like P-gp can prevent the efflux of PI-34 from intestinal cells back into the lumen.[4][9] Ritonavir, a protease inhibitor itself, is a potent inhibitor of the metabolic enzyme CYP3A4 and P-gp, and is often co-administered to "boost" the bioavailability of other protease inhibitors.[10]
-
Metabolism inhibitors: Co-formulation with inhibitors of key metabolic enzymes, such as cytochrome P450 3A4 (CYP3A4), can reduce first-pass metabolism.[4][10]
Q4: Are there any chemical modification approaches to improve PI-34 bioavailability?
A4: Chemical modification of the PI-34 molecule itself is a viable strategy. One common approach is the development of a prodrug .[11] A prodrug is an inactive or less active derivative of the parent drug that is converted into the active form in the body. This can be used to improve solubility, permeability, or stability. Another strategy involves structural modifications to the molecule to enhance its pharmacokinetic properties.[11]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with Protease Inhibitor 34.
Issue 1: High variability in plasma concentrations of PI-34 after oral administration in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and dissolution rate. | 1. Formulate PI-34 as a nanosuspension or in a self-emulsifying drug delivery system (SEDDS). 2. Prepare an amorphous solid dispersion of PI-34 with a suitable polymer. | Improved dissolution and more consistent absorption, leading to reduced variability in plasma concentrations. |
| Food effects on absorption. | 1. Administer PI-34 to fasted and fed animal groups to assess the impact of food. 2. If a significant food effect is observed, consider a formulation that mimics the fed state (e.g., lipid-based formulations). | Understanding the influence of food on absorption will allow for more controlled experimental conditions and potentially a formulation that overcomes food-related variability. |
| Saturation of absorption mechanisms. | 1. Conduct a dose-escalation study to determine if the absorption is dose-dependent. 2. If absorption is saturable, consider lower, more frequent dosing or a controlled-release formulation. | Identification of non-linear pharmacokinetics and optimization of the dosing regimen for more predictable plasma levels. |
Issue 2: Low Cmax and AUC of PI-34 despite high in vitro permeability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism. | 1. Co-administer PI-34 with a known inhibitor of CYP3A4, such as ritonavir.[10] 2. Conduct in vitro metabolism studies using liver microsomes to identify the major metabolic pathways. | A significant increase in Cmax and AUC upon co-administration of a CYP3A4 inhibitor would confirm extensive first-pass metabolism. |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administer PI-34 with a P-gp inhibitor, such as verapamil or ritonavir.[4] 2. Perform in vitro transport studies using Caco-2 cell monolayers to directly assess P-gp mediated efflux. | An increase in the absorptive transport and a decrease in the efflux ratio in the presence of a P-gp inhibitor would indicate that efflux is a limiting factor. |
| Degradation in the gastrointestinal tract. | 1. Encapsulate PI-34 in a protective carrier system like liposomes or mucoadhesive microparticles.[7][12] 2. Co-administer PI-34 with a general protease inhibitor, such as aprotinin, to assess the impact of enzymatic degradation.[13][14] | Improved stability in the GI tract leading to higher plasma concentrations. |
Experimental Protocols
Protocol 1: Preparation of PI-34 Loaded Nanoparticles using Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles to encapsulate a hydrophobic compound like PI-34.
-
Materials:
-
Protease Inhibitor 34 (PI-34)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (surfactant)
-
Purified water
-
-
Procedure:
-
Dissolve a specific amount of PI-34 and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Inject the organic phase into the aqueous PVA solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for complete evaporation of the acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with purified water to remove excess PVA.
-
Lyophilize the nanoparticles for long-term storage.
-
Protocol 2: In Vitro Assessment of P-gp Mediated Efflux using Caco-2 Cell Monolayers
This protocol outlines a standard method to determine if PI-34 is a substrate for the P-gp efflux pump.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add PI-34 solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add PI-34 solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To assess the role of P-gp, perform the transport assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of PI-34 in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms the involvement of P-gp.
-
Visualizations
Caption: Experimental workflow for enhancing PI-34 bioavailability.
Caption: Factors affecting oral bioavailability of PI-34.
Caption: Troubleshooting logic for low PI-34 bioavailability.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Based Delivery of Protease Inhibitors to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nano-sized drug delivery systems can treat cancer, HIV, and more | CAS [cas.org]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Improvement of drug bioavailability using protease inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in fluorometric protease assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered in fluorometric protease assays.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: High Background Fluorescence
Question: My blank wells (no enzyme or no substrate) show high fluorescence. What are the potential causes and how can I fix this?
Answer: High background fluorescence can originate from several sources. Here’s a systematic approach to identify and address the issue:
-
Autofluorescence of Assay Components: The assay buffer, substrate, or test compounds themselves can be inherently fluorescent.
-
Troubleshooting Steps:
-
Measure the fluorescence of each component individually (buffer alone, substrate in buffer, and each test compound in buffer).
-
If the buffer is the source, consider preparing fresh buffer using high-purity water and reagents, or test a different buffer system. Common buffer components with potential fluorescence include some pH indicators and complex biological buffers.[1]
-
If the substrate is the cause, it might be degraded or contain fluorescent impurities. Consider purchasing a new batch of substrate. Repeated freeze-thaw cycles can also lead to substrate degradation and increased background.[2] Aliquoting the substrate upon arrival is recommended to minimize this.[2]
-
If a test compound is autofluorescent, this is a common issue in drug discovery screens. You will need to run specific controls to correct for this interference.[3] See the section on Compound-Related Artifacts for detailed protocols.
-
-
-
Contaminated Reagents or Labware: Contamination with fluorescent molecules is a frequent cause of high background.
-
Troubleshooting Steps:
-
Use fresh, high-quality reagents.
-
Ensure that all labware (plates, pipette tips, tubes) is clean and, if possible, designated for fluorescence assays. Using black, opaque microplates is crucial for minimizing background from scattered light and well-to-well crosstalk.[4]
-
-
-
Instrument Settings: Improper settings on the fluorescence reader can lead to high background readings.
-
Troubleshooting Steps:
-
Optimize the gain setting. An excessively high gain will amplify background noise. Adjust the gain based on your positive control to ensure the signal is within the linear range of the detector without being saturated.[1]
-
Check the excitation and emission wavelength settings to ensure they are optimal for your specific fluorophore.
-
-
Category 2: Compound-Related Artifacts (Autofluorescence & Quenching)
Question: I am screening a compound library and I suspect some of my "hits" are false positives due to compound fluorescence. How can I confirm this?
Answer: Autofluorescent compounds are a major source of false positives in fluorescence-based assays.[3] These compounds emit light at the same wavelength as your assay's fluorophore, mimicking a positive signal. Here is a protocol to identify them:
Experimental Protocol: Identifying Autofluorescent Compounds
-
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
-
Materials:
-
Test compounds
-
Assay buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of your test compound in the assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Include a "buffer only" control.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your protease assay.
-
-
Interpretation: If you observe a concentration-dependent increase in fluorescence from the compound in the absence of the enzyme and substrate, the compound is autofluorescent. This signal will need to be subtracted from your assay data, or the compound may need to be excluded.
Question: My assay signal is lower than expected in the presence of a test compound, suggesting inhibition. How can I be sure this is not due to fluorescence quenching?
Answer: Fluorescence quenching occurs when a compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[3] This can be misinterpreted as enzyme inhibition.
Experimental Protocol: Identifying Fluorescence Quenchers
-
Objective: To determine if a test compound quenches the fluorescence of the assay's reporter fluorophore.
-
Materials:
-
Test compounds
-
Assay buffer
-
Fluorogenic substrate or the free fluorophore
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of the cleaved (fluorescent) substrate or the free fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Add this solution to the wells of the microplate.
-
Add serial dilutions of your test compound to these wells.
-
Include a control with the fluorophore solution and no compound.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
-
Interpretation: A concentration-dependent decrease in fluorescence in the presence of the test compound indicates quenching.
Workflow for Identifying Compound Interference
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. FRET based inhibition assay - Biochemistry [protocol-online.org]
Technical Support Center: Synthesis of Complex Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of protease inhibitors?
A1: The most frequent challenges include:
-
Low coupling efficiency: Incomplete reactions leading to deletion sequences, particularly with sterically hindered amino acids or during the formation of long peptide chains.[1]
-
Peptide aggregation: Especially with hydrophobic sequences, leading to poor solvation, incomplete deprotection and coupling, and low yields.[2]
-
Side reactions: Such as racemization, aspartimide formation, or modification of sensitive residues like tryptophan and arginine during deprotection or cleavage.[3]
-
Difficult sequences: Sequences containing consecutive hydrophobic residues, proline, or arginine can be particularly challenging to synthesize.[4][5][6]
Q2: How can I improve the solubility of my synthetic protease inhibitor?
A2: Poor solubility is a common issue for complex protease inhibitors.[2] Strategies to improve solubility include:
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, the solubility of Lopinavir is significantly higher in organic solvents like ethanol, DMSO, and DMF compared to aqueous buffers.[1][7]
-
Formulation strategies: Techniques like creating amorphous solid dispersions or liquisolid formulations can improve the dissolution of poorly soluble compounds.
-
Chemical modification: Introducing hydrophilic tags or modifying the inhibitor's scaffold can improve aqueous solubility.[8]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
Q3: What are orthogonal protecting groups and why are they important in synthesizing complex protease inhibitors?
A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct chemical conditions without affecting each other.[9][10] This is crucial in the synthesis of complex molecules with multiple reactive functional groups, a common feature of protease inhibitors.[9] By using an orthogonal strategy (e.g., Fmoc for the α-amino group and t-butyl or benzyl groups for side chains), specific protecting groups can be selectively removed to allow for modifications at specific sites without disturbing the rest of the molecule.[11]
Q4: My non-peptidic inhibitor synthesis is failing. What are some common pitfalls?
A4: The synthesis of non-peptidic protease inhibitors often involves multi-step organic synthesis with its own set of challenges:
-
Scaffold synthesis: The core scaffold of the inhibitor can be complex to synthesize, requiring careful optimization of reaction conditions.
-
Stereochemistry: Establishing and maintaining the correct stereochemistry at multiple chiral centers is often a significant hurdle.
-
Purification: Purification of intermediates and the final product can be challenging due to similar polarities of starting materials, byproducts, and the desired compound.
-
Reagent sensitivity: Some reagents used in the synthesis may be sensitive to air, moisture, or temperature, requiring stringent reaction setups.
Troubleshooting Guides
Guide 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after cleavage | Incomplete coupling at one or more steps. | - Use a more efficient coupling reagent (see Table 1).- Increase the coupling reaction time or perform a double coupling for difficult residues (e.g., after proline, for consecutive identical amino acids, or for arginine).[5]- Increase the concentration of the amino acid and coupling reagent solutions.[5]- Consider synthesizing at an elevated temperature, which can improve coupling efficiency for difficult sequences.[12][13][14] |
| Peptide aggregation on the resin. | - Use a different solvent system. NMP or a mixture of DMF/DMSO can be more effective than DMF alone for hydrophobic peptides.[15]- Use a resin with better swelling properties and a lower substitution level.- Incorporate pseudoproline dipeptides or other backbone-modifying units to disrupt secondary structure formation. | |
| Premature cleavage of the peptide from the resin. | - Ensure the correct resin and linker are used for your chosen chemistry (e.g., Wang resin for Fmoc chemistry is sensitive to repeated piperidine treatment).- For Boc chemistry, use a more stable linker like a PAM resin to minimize loss during TFA deprotection. | |
| No precipitate upon ether addition after cleavage | The peptide is soluble in ether or the cleavage was unsuccessful. | - Reduce the volume of TFA under a stream of nitrogen before adding cold ether.[16]- If cleavage was unsuccessful, re-cleave the resin, potentially for a longer duration.[16]- Confirm the synthesis was successful by weighing the resin before and after synthesis; a substantial increase in weight should be observed.[16] |
Guide 2: Poor Purity/Side Products in Peptide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Deletion sequences observed in Mass Spec | Incomplete coupling or deprotection. | - For incomplete coupling, see solutions in Guide 1.- For incomplete deprotection, extend the deprotection time or use a stronger deprotection reagent (e.g., DBU for Fmoc deprotection, but be cautious with aspartic acid residues). |
| Racemization of amino acids | Over-activation during coupling, especially with sensitive residues like His and Cys. | - Add a racemization suppressant like HOBt or OxymaPure to the coupling reaction.- Avoid prolonged pre-activation times.- High temperatures can increase racemization, so a balance between coupling efficiency and racemization needs to be found.[13][14] |
| Aspartimide formation | Side reaction of Asp residues, particularly when followed by Gly, Asn, or Ser, during Fmoc deprotection with piperidine. | - Use a protecting group on the side chain of Asp that is more stable to piperidine.- Use a milder deprotection cocktail or shorter deprotection times. |
| Modification of sensitive residues (e.g., Trp, Met, Cys, Arg) | Reaction with carbocations generated during cleavage. | - Use a cleavage cocktail containing appropriate scavengers. For example, triisopropylsilane (TIS) for trityl groups, and 1,2-ethanedithiol (EDT) for tryptophan.- For arginine, sulfonyl-based protecting groups can sometimes lead to side reactions; ensure complete removal and use appropriate scavengers.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Moderate | Inexpensive. | Can cause racemization; DCC byproduct (DCU) is insoluble. |
| HBTU/TBTU | Aminium/Uronium | High | Fast reactions, low racemization with HOBt.[17] | Can cause guanidinylation of the N-terminus.[17] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for hindered couplings.[18] | More expensive than HBTU. |
| PyBOP | Phosphonium | High | Does not cause guanidinylation. | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium | Very High | More soluble and potentially more efficient than HATU, requires less base.[17] | Higher cost. |
This table provides a qualitative comparison. The optimal reagent depends on the specific peptide sequence and synthesis conditions.
Table 2: Solubility of Lopinavir in Various Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | 20 | [7] |
| DMSO | 14 | [7] |
| Dimethylformamide (DMF) | 14 | [7] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 | [7] |
| Water | 0.0202 | [1] |
Table 3: Inhibitory Activity of Saquinavir Against HIV Protease Variants
| Protease Variant | IC50 (nM) | Fold Change vs. Wild Type | Reference |
| Wild Type (HIV-1) | 1 - 30 | - | [19] |
| V82F/I84V Mutant | - (Ki increase of 47-fold) | 100 | [20] |
| Wild Type (HIV-2) | 0.25 - 14.6 | - | [21] |
Experimental Protocols
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF.
-
Reaction Time: Allow the reaction to proceed for 15-30 minutes with agitation. For difficult deprotections, especially with arginine, a longer time or a second treatment may be necessary.[22]
-
Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): A small sample of the resin can be tested with a ninhydrin solution. A blue color indicates the presence of a free primary amine, confirming successful deprotection.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Wash the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 5 minutes.
-
Deprotection: Treat the resin with a 50% solution of TFA in DCM for 15-25 minutes with agitation.
-
Scavengers: If the peptide contains sensitive residues like Trp, Cys, or Met, add scavengers such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation.
-
Washing: Filter the resin and wash with DCM (2x) and isopropanol (2x).
-
Neutralization: Before the next coupling step, neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM, followed by thorough washing with DCM.
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: A troubleshooting decision tree for SPPS of protease inhibitors.
Caption: Orthogonal protection strategy in Fmoc-based SPPS.
References
- 1. bepls.com [bepls.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. genscript.com [genscript.com]
- 9. jocpr.com [jocpr.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. csbio.com [csbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular docking Parameters for HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular docking parameters for HIV-1 protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: My docking results show a poor correlation between predicted binding affinities and experimental data. What are the common causes and how can I troubleshoot this?
A1: Poor correlation between predicted and experimental binding affinities is a common challenge in molecular docking. Several factors can contribute to this issue. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inappropriate Scoring Function: The scoring function used to estimate binding affinity may not be well-suited for HIV-1 protease-inhibitor interactions. Different docking programs employ various scoring functions (e.g., knowledge-based, empirical, force-field-based).[1][2]
-
Troubleshooting:
-
Test different scoring functions: If your docking software allows, experiment with different scoring functions. For instance, a study comparing CANDOCK, AutoDock Vina, and Smina found that CANDOCK's knowledge-based scoring function showed a better correlation for HIV-1 protease inhibitors.[1][2]
-
Develop a target-specific scoring function: For more advanced users, developing a scoring function specifically trained on a dataset of known HIV-1 protease inhibitors and their binding affinities can significantly improve accuracy.[3][4]
-
-
-
Inadequate Receptor and Ligand Preparation: The accuracy of docking is highly dependent on the quality of the input structures.
-
Troubleshooting:
-
Receptor Preparation:
-
Ensure all water molecules are not indiscriminately removed; some are structurally important.[5][6][7] The "flap water" molecule in HIV-1 protease is crucial for inhibitor binding.[5][8]
-
Add hydrogen atoms and assign correct protonation states for titratable residues, especially the catalytic aspartate residues (Asp25 and Asp25').[9][10]
-
Check for and correct any missing atoms or residues in the crystal structure.
-
-
Ligand Preparation:
-
Generate low-energy 3D conformers of your ligands.
-
Assign correct protonation states and partial charges.
-
-
-
-
Receptor Flexibility: HIV-1 protease is a flexible enzyme, and using a single rigid receptor conformation can lead to inaccurate predictions.[11][12]
-
Troubleshooting:
-
Ensemble Docking: Dock your ligands against an ensemble of different HIV-1 protease crystal structures to account for receptor flexibility.[11][12]
-
Induced Fit Docking: If your software supports it, use an induced fit docking protocol that allows for side-chain flexibility in the binding site.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the protease-inhibitor complex and can be used to generate representative receptor conformations for docking.[5][13][14]
-
-
Q2: My docking poses do not match the crystallographic binding mode of a known inhibitor. What steps can I take to improve pose prediction?
A2: Reproducing the crystallographic binding mode (redocking) is a crucial validation step for any docking protocol. If you are experiencing poor pose prediction, consider the following:
-
Incorrect Binding Site Definition: The defined docking grid box may be too large, too small, or incorrectly positioned.
-
Troubleshooting:
-
Center the grid box on the co-crystallized ligand or the catalytic aspartate residues (Asp25 and Asp25').
-
Ensure the grid box is large enough to accommodate the entire inhibitor and allow for some rotational and translational freedom. A typical size would be 63 Å × 47 Å × 40 Å to encompass the entire protease structure.[15]
-
-
-
Insufficient Sampling: The docking algorithm may not be exploring the conformational space of the ligand sufficiently to find the correct pose.
-
Handling of Water Molecules: As mentioned in Q1, the presence or absence of key water molecules can drastically affect the predicted binding mode. The "flap water" (W301) is a well-documented example in HIV-1 protease, forming bridging hydrogen bonds between the inhibitor and the enzyme flaps.[6][7][8][16]
-
Troubleshooting:
-
Explicitly include the flap water: If the crystal structure contains this conserved water molecule, consider including it in your receptor structure during docking.[6][16]
-
Water-aware docking programs: Some docking programs have functionalities to predict the location and energetic contribution of water molecules during docking.
-
-
Q3: Should I include crystallographic water molecules in my docking simulations for HIV-1 protease?
A3: Yes, with careful consideration. For HIV-1 protease, certain water molecules are structurally and functionally important and can significantly influence inhibitor binding.
-
The "Flap Water": A conserved water molecule, often labeled W301, mediates hydrogen bonds between the flexible "flaps" of the protease and the inhibitor.[5][8] Its inclusion is often critical for achieving accurate binding poses and affinity predictions for many inhibitors.[6][16] Studies have shown that this water molecule contributes significantly to the stability of the protease-inhibitor complex.[6]
-
Other Conserved Waters: Analysis of multiple crystal structures has identified other conserved water molecules in the active site that can play a role in substrate and inhibitor recognition and stabilization.[7]
Experimental Protocol: Preparing the Receptor with a Key Water Molecule
-
Obtain the PDB file: Download the crystal structure of HIV-1 protease complexed with an inhibitor (e.g., PDB ID: 1HVR) from the Protein Data Bank.[17]
-
Identify the key water molecule: Visualize the structure in a molecular modeling program (e.g., PyMOL, Chimera) and locate the "flap water" molecule that forms hydrogen bonds with the flaps (residues Ile50 and Ile50') and the inhibitor.
-
Prepare the receptor:
-
Remove all other water molecules that are not in the immediate binding site and are not known to be structurally important.
-
Add hydrogen atoms to the protein and the selected water molecule.
-
Assign partial charges using a standard force field (e.g., AMBER).
-
-
Save the prepared receptor: Save the protein-water complex as a PDB or Mol2 file for use in the docking program.
Troubleshooting Guides
Guide 1: Improving the Correlation of Docking Scores with Experimental Affinities
This guide provides a workflow for systematically improving the predictive power of your molecular docking protocol for HIV-1 protease inhibitors.
Caption: A workflow diagram for troubleshooting poor correlation between docking scores and experimental data.
Guide 2: Validating Your Docking Protocol
Before screening a large library of compounds, it is essential to validate your docking protocol. Redocking a known inhibitor into its corresponding crystal structure is a standard validation method.
References
- 1. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 2. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Virtual Screening Workflow: Towards Target-Based Polynomial Scoring Functions for HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydration Structure and Dynamics of Inhibitor-Bound HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of structural water molecule in HIV protease-inhibitor complexes: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conserved Hydrogen Bonds and Water Molecules in MDR HIV-1 Protease Substrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What to do with the HIV Protease Flap Water - McConnellsMedchem [mcconnellsmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 14. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2014 DOCK tutorial with HIV Protease - Rizzo_Lab [ringo.ams.stonybrook.edu]
Validation & Comparative
For Immediate Release
In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the development of potent protease inhibitors remains a cornerstone of antiretroviral therapy. This guide provides a detailed comparison of a promising investigational compound, HIV-1 protease inhibitor 34 (also known as TMC-126), and the established FDA-approved drug, darunavir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and antiviral activities supported by experimental data.
Executive Summary
Both inhibitor 34 (TMC-126) and darunavir are highly potent inhibitors of the HIV-1 protease, an enzyme crucial for viral maturation and infectivity. Developed from the pioneering research of Arun K. Ghosh and his collaborators, these compounds are designed to form robust interactions with the protease active site, particularly with the backbone of the enzyme, a strategy aimed at overcoming drug resistance. While darunavir has become a frontline therapeutic, inhibitor 34 (TMC-126) has demonstrated comparable and, in some aspects, superior preclinical activity, highlighting its potential as a next-generation therapeutic agent.
Comparative Performance Data
The following table summarizes the key quantitative data for HIV-1 protease inhibitor 34 (TMC-126) and darunavir, derived from published research. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Parameter | HIV-1 Protease Inhibitor 34 (TMC-126) | Darunavir | Reference |
| Enzyme Inhibition (Ki) | 14 pM | ~4.5 pM | [1][2] |
| Antiviral Activity (EC50, Wild-Type HIV-1) | 0.3 - 5.5 nM | 1 - 5 nM | [1][2] |
| Antiviral Activity (IC50, Wild-Type HIV-1) | 1.4 nM (IC90) | 3 nM (EC50) | [1][2] |
| Cytotoxicity (CC50 in MT-4 cells) | >100 µM | >100 µM | [3] |
Note: There are some discrepancies in the reported Ki value for inhibitor 34 in the literature, with one source citing 1.39 nM.[4][5] The 14 pM value is more frequently associated with TMC-126, the designated name for this compound.
Mechanism of Action: Targeting the HIV-1 Protease
Both inhibitor 34 (TMC-126) and darunavir are competitive inhibitors of the HIV-1 protease. They are designed to mimic the transition state of the natural substrate of the protease, binding tightly to the enzyme's active site and preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles. A key design feature of both molecules is the inclusion of a bis-tetrahydrofuran (bis-THF) moiety, which facilitates strong hydrogen bonding with the backbone atoms of the protease active site, a feature that contributes to their high potency and resilience against drug-resistant mutations.[1][6][7]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the performance of these inhibitors.
HIV-1 Protease Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory potency of a compound against the purified HIV-1 protease enzyme.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Protocol Outline:
-
Reagents: Purified recombinant HIV-1 protease, FRET peptide substrate, assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol), and the test inhibitor (Inhibitor 34 or Darunavir) dissolved in DMSO.[8]
-
Procedure: a. The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified time at a controlled temperature (e.g., 26°C for 5 minutes).[8] b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored kinetically using a fluorescence microplate reader (e.g., excitation at 330-340 nm and emission at 420-450 nm).[8][9][10] d. The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using nonlinear regression analysis. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is first calculated and then converted to Ki using the Cheng-Prusoff equation.
Anti-HIV-1 Activity Assay in MT-4 Cells (EC50 Determination)
This cell-based assay determines the concentration of the inhibitor required to inhibit HIV-1 replication in a human T-cell line.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of an inhibitor is measured by its ability to protect the cells from virus-induced death.
Protocol Outline:
-
Cell Line and Virus: MT-4, a human T-lymphocyte cell line, is used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) is used for infection.
-
Procedure: a. MT-4 cells are seeded in a 96-well microtiter plate. b. The cells are infected with a standard inoculum of HIV-1 in the presence of serial dilutions of the test inhibitor (Inhibitor 34 or Darunavir). c. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control). d. The plates are incubated for a period of 4-5 days at 37°C in a CO2 incubator.[11][12]
-
Endpoint Measurement: a. Cell viability is assessed using a colorimetric method, such as the MTT assay. The MTT tetrazolium salt is reduced by viable cells to a colored formazan product, which can be quantified by measuring absorbance.[12] b. Alternatively, viral replication can be quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the inhibitor that protects 50% of the cells from the viral cytopathic effect or inhibits p24 production by 50%, is calculated by regression analysis of the dose-response curve.
Conclusion
Both HIV-1 protease inhibitor 34 (TMC-126) and darunavir are exceptionally potent inhibitors of HIV-1 protease with excellent antiviral activity against both wild-type and drug-resistant viral strains. Their design, which focuses on maximizing interactions with the enzyme backbone, represents a successful strategy to combat drug resistance. While darunavir is a clinically approved and effective therapeutic, the preclinical data for inhibitor 34 (TMC-126) suggest it is a highly promising candidate for further development. Continued research into next-generation protease inhibitors like inhibitor 34 is crucial for expanding the arsenal of antiretroviral therapies and addressing the ongoing challenge of HIV/AIDS.
References
- 1. Harnessing Nature’s Insight: Design of Aspartyl Protease Inhibitors from Treatment of Drug-resistant HIV to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. abcam.cn [abcam.cn]
- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HIV-1 Protease Inhibitor Resistance: A Comparative Analysis of Novel Inhibitor GRL-044
For Immediate Release
Researchers and drug development professionals in the field of HIV-1 therapeutics are constantly challenged by the evolution of drug-resistant viral strains. The development of novel protease inhibitors (PIs) with a high genetic barrier to resistance is paramount. This guide provides a detailed comparative analysis of the cross-resistance profile of a novel nonpeptidic HIV-1 protease inhibitor, GRL-044, against a panel of multi-drug resistant HIV-1 variants and currently approved PIs.
Executive Summary
GRL-044, a novel nonpeptidic HIV-1 protease inhibitor, demonstrates potent activity against wild-type HIV-1 and a broad range of PI-resistant variants. This guide summarizes the quantitative data from in vitro studies, comparing the efficacy of GRL-044 with established PIs such as Amprenavir (APV), Atazanavir (ATV), Lopinavir (LPV), and Darunavir (DRV). The data indicates that GRL-044 maintains significant potency against viral strains harboring mutations that confer resistance to other commercially available PIs, highlighting its potential as a valuable agent in salvage therapy regimens.
Comparative Cross-Resistance Profile of GRL-044
The antiviral activity of GRL-044 was evaluated against a panel of PI-resistant HIV-1 variants selected in vitro. The following table summarizes the 50% effective concentration (EC50) values and the fold change in resistance compared to the wild-type HIV-1NL4-3 strain.
| HIV-1 Variant | Relevant Mutations | GRL-044 EC50 (nM) | Fold Change | APV Fold Change | ATV Fold Change | LPV Fold Change | DRV Fold Change |
| HIV-1NL4-3 (Wild-Type) | - | 0.003 | 1 | 1 | 1 | 1 | 1 |
| HIV-1APVRP28 | V32I, I47V, I50V, I54M, L76V, V82T | 4.6 | 1533 | >1429 | 124 | 104 | 1.7 |
| HIV-1ATVRP28 | M46I, I50L, A71V, N88S | 0.065 | 22 | 2.9 | 36 | 1.8 | 0.6 |
| HIV-1LPVRP28 | V32I, M46I, I47V, G73S, V82A, I84V, L90M | 0.17 | 57 | 10 | 18 | 39 | 0.9 |
Data sourced from in vitro studies using MT-2 cells. Fold change is calculated relative to the EC50 against the wild-type HIV-1NL4-3 strain.
Experimental Protocols
The cross-resistance profile of GRL-044 was determined using established in vitro cell-based assays.
Phenotypic Susceptibility Assay
The antiviral activity of GRL-044 and other PIs was assessed using a phenotypic susceptibility assay. This method involves the following key steps:
-
Virus Stocks: Laboratory-adapted HIV-1 strains and PI-resistant variants were propagated in cell culture to generate high-titer virus stocks.
-
Cell Culture: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, were used as the target cells.
-
Drug Susceptibility Testing: MT-2 cells were infected with the various HIV-1 strains in the presence of serial dilutions of the protease inhibitors.
-
Measurement of Viral Replication: After a defined incubation period, the extent of viral replication was quantified by measuring the activity of viral reverse transcriptase or the level of p24 antigen in the cell culture supernatant.
-
EC50 Determination: The 50% effective concentration (EC50), defined as the drug concentration required to inhibit viral replication by 50%, was calculated for each inhibitor against each viral strain. The fold change in resistance was determined by dividing the EC50 for a resistant variant by the EC50 for the wild-type virus.
Signaling Pathways and Logical Relationships in Resistance
The development of cross-resistance to HIV-1 protease inhibitors is a complex process driven by the accumulation of mutations in the protease gene. These mutations can alter the shape of the enzyme's active site, reducing the binding affinity of the inhibitors while still allowing the protease to process its natural substrates.
The diagram above illustrates how key resistance mutations impact various protease inhibitors. Solid red arrows indicate a significant contribution to resistance, while dashed green arrows suggest that GRL-044 is less affected by these mutations, demonstrating its higher genetic barrier to resistance. Darunavir (DRV) also shows resilience to many of these mutations.
Conclusion
The novel HIV-1 protease inhibitor GRL-044 exhibits a promising cross-resistance profile, retaining potent activity against viral strains that are resistant to several currently approved PIs. Its high potency and high genetic barrier to the development of resistance in vitro suggest that GRL-044 warrants further investigation as a potential new therapeutic agent for treatment-experienced individuals with HIV-1 infection. The data presented in this guide provides a foundation for researchers and clinicians to understand the comparative efficacy of GRL-044 in the context of existing treatment options.
Next-Generation Protease Inhibitors: A Head-to-Head Comparison for Antiviral Drug Development
For Immediate Publication
[City, State] – [Date] – In the relentless battle against viral diseases, the development of next-generation protease inhibitors marks a significant leap forward. These novel antiviral agents offer improved efficacy, better resistance profiles, and more convenient dosing regimens compared to their predecessors. This guide provides a comprehensive head-to-head comparison of next-generation protease inhibitors targeting Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), tailored for researchers, scientists, and drug development professionals.
Combating Drug Resistance in HIV: Beyond Darunavir
The evolution of HIV has led to the emergence of strains resistant to first-line protease inhibitors. Next-generation inhibitors are designed to overcome these challenges, demonstrating potent activity against multidrug-resistant variants.
A key strategy in developing these new inhibitors is to target the backbone of the HIV-1 protease, creating extensive hydrogen bonding interactions. This approach aims to create inhibitors that are less susceptible to resistance mutations in the active site.[1]
Table 1: Comparative in vitro Activity of Next-Generation HIV-1 Protease Inhibitors Against Darunavir-Resistant Strains
| Compound | Wild-Type HIV-1 IC₅₀ (nM) | Darunavir-Resistant Mutant (V32I/L33F/I54M/I84V) IC₅₀ (nM) | Fold Change in IC₅₀ |
| Darunavir (DRV) | 0.3 - 0.5 | 112.08 ± 27.72 | ~224-373 |
| Next-Gen Compound 1 | Not Reported | 1.21 ± 0.37 | Not Applicable |
| Next-Gen Compound 2 | Not Reported | 45.4 ± 15.30 | Not Applicable |
| Next-Gen Compound 10 | Not Reported | Potent Activity | Not Applicable |
Data synthesized from a study evaluating novel protease inhibitors against darunavir-resistant lentiviral vectors.[2] Note: "Next-Gen Compound" numbers are used as placeholders based on the cited study's nomenclature.
The data clearly indicates that while darunavir's potency is significantly reduced against the resistant strain, novel compounds, particularly "Next-Gen Compound 1" and "10", maintain high efficacy, showcasing their potential in salvage therapy for patients with extensive drug resistance.[2]
Pan-Genotypic Activity Against HCV: The Rise of Glecaprevir and Voxilaprevir
A major advancement in HCV treatment is the development of pangenotypic protease inhibitors that are effective against all major HCV genotypes. Glecaprevir and voxilaprevir are leading examples of these next-generation agents.
These inhibitors are characterized by their high barrier to resistance and potent activity against common resistance-associated substitutions (RASs).[3][4]
Table 2: Comparative in vitro EC₅₀ Values (nM) of Next-Generation HCV Protease Inhibitors Against Various Genotypes and RASs
| Inhibitor | Genotype 1a | Genotype 1b | Genotype 3a | Genotype 1a with D168V RAS | Genotype 1b with Y56H RAS |
| Glecaprevir | 0.33 | 0.21 | 1.8 | 0.89 | 0.19 |
| Voxilaprevir | 0.38 | 0.45 | 5.8 | 0.44 | 0.44 |
| Grazoprevir | 0.4 | 0.1 | 1.4 | 13 | 0.1 |
| Paritaprevir | 1.1 | 0.06 | 21 | 2400 | 0.05 |
Data is compiled from in vitro studies on HCV replicons.[3][4][5]
Glecaprevir and voxilaprevir demonstrate superior pangenotypic coverage and maintain low nanomolar to sub-nanomolar potency against a range of genotypes and clinically relevant RASs, a significant improvement over earlier-generation protease inhibitors like paritaprevir.[3][4][5]
The Evolving Landscape of SARS-CoV-2 Protease Inhibitors: Nirmatrelvir and Beyond
The COVID-19 pandemic spurred the rapid development of antiviral therapies, with protease inhibitors targeting the main protease (Mpro or 3CLpro) being a cornerstone of treatment. Nirmatrelvir (a component of Paxlovid) was the first orally available Mpro inhibitor to receive emergency use authorization. However, the emergence of viral variants and the potential for resistance necessitate the development of next-generation inhibitors.
Ensitrelvir is a novel, non-covalent Mpro inhibitor that has shown promise. Head-to-head comparisons are crucial to understand the landscape of cross-resistance.
Table 3: Head-to-Head Comparison of EC₅₀ Values (µM) for SARS-CoV-2 Mpro Inhibitors Against Wild-Type and Resistant Variants
| Compound | Wild-Type (VeroE6 cells) | Nirmatrelvir-Resistant (L50F+E166V) | Ensitrelvir-Resistant (M49L+S144A) |
| Nirmatrelvir | 0.04 - 0.07 | >10 (High Resistance) | 0.06 - 0.1 (Susceptible) |
| Ensitrelvir | 0.18 - 0.25 | 2.5 - 4.5 (Moderate Resistance) | >10 (High Resistance) |
Data is based on studies of recombinant SARS-CoV-2 variants.[6][7][8]
Interestingly, there is asymmetrical cross-resistance between nirmatrelvir and ensitrelvir.[6][7][8] Nirmatrelvir-resistant variants show some level of resistance to ensitrelvir, while ensitrelvir-resistant variants remain largely susceptible to nirmatrelvir.[6][7][8] This highlights the importance of developing a diverse portfolio of Mpro inhibitors with different resistance profiles.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This assay is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified protease.
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the protease activity.
Detailed Methodology:
-
Reagents and Materials:
-
Purified recombinant viral protease (e.g., HIV-1 protease, HCV NS3/4A, SARS-CoV-2 Mpro).
-
FRET peptide substrate specific to the protease.
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5).
-
Test compounds (protease inhibitors) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the purified protease to each well of the microplate, except for the negative control wells.
-
Add the diluted test compounds to the wells containing the protease and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10][11][12][13]
-
Antiviral Activity Assay Using Cytopathic Effect (CPE)
This cell-based assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound, which is the concentration that inhibits the virus-induced cell death by 50%.
Principle: Many viruses cause visible damage, known as the cytopathic effect, to the cells they infect. An effective antiviral compound will protect the cells from this damage. The extent of cell viability can be quantified using a colorimetric or fluorometric assay.
Detailed Methodology:
-
Reagents and Materials:
-
A susceptible host cell line (e.g., MT-4 cells for HIV, Huh-7 cells for HCV, Vero E6 cells for SARS-CoV-2).
-
Viral stock with a known titer.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom microplates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet).
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Seed the host cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-infected controls.
-
Plot the percentage of cell viability against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the EC₅₀ value.[14][15][16][17][18]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 protease cleaves Gag-Pol polyproteins, a critical step for viral maturation.
Caption: HCV NS3/4A protease cleaves MAVS to block the host's interferon response.
Caption: SARS-CoV-2 Mpro is essential for processing viral polyproteins to form the replication complex.
Caption: Workflow for determining inhibitor potency using a FRET-based assay.
References
- 1. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel protease inhibitors against darunavir‐resistant variants of HIV type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
- 9. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 10. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRET based inhibition assay - Biochemistry [protocol-online.org]
- 14. pblassaysci.com [pblassaysci.com]
- 15. protocols.io [protocols.io]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The kinetic profile of a protease inhibitor, encompassing its rates of association and dissociation with its target enzyme, is a critical determinant of its therapeutic efficacy and duration of action. Understanding these binding kinetics allows for a more nuanced comparison of inhibitors beyond simple potency (IC₅₀ or Kᵢ) values. This guide provides a comparative analysis of the binding kinetics of two major classes of protease inhibitors: those targeting HIV-1 protease and Dipeptidyl Peptidase-4 (DPP-4), supported by experimental data and detailed methodologies.
Key Kinetic Parameters at a Glance
The following table summarizes the binding kinetics of selected HIV-1 protease and DPP-4 inhibitors. The association rate constant (kₐ), dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kₐ) provide a quantitative basis for comparing the interaction of these inhibitors with their respective target proteases.
| Inhibitor Class | Protease Target | Inhibitor | kₐ (M⁻¹s⁻¹) | kⅆ (s⁻¹) | Kₐ (nM) | Experimental Method |
| HIV-1 Protease Inhibitors | HIV-1 Protease | Lopinavir | 1.2 x 10⁶ | 6.8 x 10⁻⁴ | 0.57 | Surface Plasmon Resonance (SPR) |
| Ritonavir | 2.9 x 10⁶ | 2.1 x 10⁻³ | 0.72 | Surface Plasmon Resonance (SPR) | ||
| DPP-4 Inhibitors | DPP-4 | Linagliptin | 7.6 x 10⁶ | 5.1 x 10⁻⁵ | 0.0067 | Surface Plasmon Resonance (SPR) |
| Sitagliptin | 1.9 x 10⁶ | 3.5 x 10⁻³ | 1.8 | Surface Plasmon Resonance (SPR) |
Visualizing the Investigation of Binding Kinetics
The determination of these kinetic parameters relies on sophisticated biophysical techniques. The following diagram illustrates a typical experimental workflow for characterizing inhibitor-protease interactions using Surface Plasmon Resonance (SPR).
Understanding the Mechanism of Inhibition
The inhibitors discussed in this guide primarily act through a competitive inhibition mechanism. This means they bind to the active site of the protease, directly competing with the natural substrate. The following diagram illustrates this fundamental principle.
Detailed Experimental Protocols
Accurate and reproducible kinetic data are contingent on meticulous experimental design and execution. Below are detailed protocols for the primary techniques used to generate the data in this guide.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (protease) immobilized on a sensor surface. The change in mass upon binding alters the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.[1][2]
Protocol for HIV-1 Protease Inhibitor Kinetic Analysis:
-
Immobilization of HIV-1 Protease:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Recombinant HIV-1 protease is diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 25 µg/mL and injected over the activated surface until an immobilization level of approximately 2000-3000 Resonance Units (RU) is achieved.
-
The surface is then deactivated with a 1 M ethanolamine-HCl (pH 8.5) injection. A reference flow cell is prepared similarly but without the protease immobilization.
-
-
Kinetic Analysis:
-
Lopinavir and Ritonavir are serially diluted in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a range of concentrations (typically spanning from 0.1 to 10 times the expected Kₐ).
-
Each inhibitor concentration is injected over the protease and reference flow cells at a flow rate of 30 µL/min for 180 seconds to monitor the association phase.
-
This is followed by a 600-second injection of HBS-EP buffer to monitor the dissociation phase.
-
The sensor surface is regenerated between each inhibitor concentration with a pulse of 10 mM glycine-HCl (pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a 1:1 Langmuir binding model using appropriate analysis software (e.g., BIAevaluation software) to determine the association rate constant (kₐ), dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kₐ).
-
Protocol for DPP-4 Inhibitor Kinetic Analysis:
-
Immobilization of DPP-4:
-
Recombinant human DPP-4 is immobilized on a CM5 sensor chip using standard amine coupling chemistry as described for HIV-1 protease. The final immobilization level is targeted to be around 1000-1500 RU.
-
-
Kinetic Analysis:
-
Linagliptin and Sitagliptin are prepared in a running buffer (e.g., PBS with 0.05% Tween-20) over a concentration series.
-
For single-cycle kinetics, a series of increasing concentrations of the inhibitor are injected sequentially without regeneration steps in between. Each injection is typically for 120 seconds, followed by a brief dissociation phase. A final long dissociation phase (e.g., 1800 seconds) is monitored after the highest concentration injection.
-
Multi-cycle kinetics, as described for the HIV-1 protease inhibitors, can also be employed.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to derive the kinetic parameters. For single-cycle kinetics, the entire series of binding curves is fitted globally.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the protease, and the resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for DPP-4 Inhibitor Thermodynamic Analysis:
-
Sample Preparation:
-
Recombinant human DPP-4 and the DPP-4 inhibitors (Linagliptin, Sitagliptin) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
The concentrations of the protein and inhibitors are accurately determined by UV absorbance or other quantitative methods.
-
-
ITC Experiment:
-
The sample cell (typically ~200 µL) is filled with DPP-4 at a concentration of approximately 5-10 µM.
-
The injection syringe is filled with the inhibitor at a concentration of 50-100 µM (typically 10-20 fold higher than the protein concentration).
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell at regular intervals (e.g., 150 seconds) while maintaining a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites model) using analysis software (e.g., MicroCal Origin) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).[3]
-
Conclusion
This guide provides a framework for the comparative analysis of protease inhibitor binding kinetics. The presented data and protocols for HIV-1 protease and DPP-4 inhibitors highlight the importance of evaluating not just the affinity but also the rates of association and dissociation in understanding the complete pharmacological profile of a drug candidate. By employing techniques like SPR and ITC, researchers can gain valuable insights to guide the design and optimization of more effective and durable therapeutic agents.
References
A Side-by-Side Assessment of Protease Inhibitor Toxicity Profiles for Researchers and Drug Development Professionals
A comparative guide to the toxicological profiles of commonly used protease inhibitors, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the toxicity profiles of various protease inhibitors, with a primary focus on those used in antiretroviral therapy. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug selection and to guide future research in developing safer therapeutic agents. The data presented is compiled from a range of clinical and preclinical studies.
Data Presentation: Comparative Toxicity Data
The following tables summarize quantitative data on the cytotoxic and metabolic toxicities of several key protease inhibitors.
Table 1: In Vitro Cytotoxicity of HIV Protease Inhibitors
| Protease Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lopinavir | MT-4 | MTT | 0.00069 | [1] |
| Ritonavir | MT-4 | MTT | 0.004 | [1] |
| Nelfinavir | MT-4 | BRET-based | - | [2] |
| Saquinavir | MT-4 | BRET-based | - | [2] |
| Indinavir | Not Specified | Not Specified | - | |
| Atazanavir | Not Specified | Not Specified | - | |
| Darunavir | Not Specified | Not Specified | - | |
| Tipranavir | Not Specified | Not Specified | - | |
| Fosamprenavir | Not Specified | Not Specified | - |
Note: IC50 values can vary significantly based on the cell line and assay method used. The data presented here is for comparative purposes. A direct comparison is best made when data is generated from the same study under identical conditions.
Table 2: Comparative Clinical Adverse Events of HIV Protease Inhibitors
| Adverse Event | Atazanavir/r | Darunavir/r | Lopinavir/r | Ritonavir (full dose) | Nelfinavir | Saquinavir HGC | Indinavir |
| Diarrhea | Lower incidence | Minor | Higher incidence | High incidence | Frequent | - | - |
| Nausea/Vomiting | Reported | Minor | Reported | High incidence | - | - | - |
| Hyperlipidemia | Less frequent | Reported | Significant increases in TC, non-HDL-C, TG | High risk | - | - | - |
| Insulin Resistance | No significant change | No significant change | Reduced glucose disposal | - | - | - | No significant change |
| Hepatotoxicity | Elevations in bilirubin | - | Reported | High risk, especially with HCV/HBV co-infection | - | - | Elevations in bilirubin |
| Lipodystrophy | Less frequent | - | Associated | Associated | - | - | - |
| Rash | Reported | Minor | - | - | More frequent | - | - |
| Nephrotoxicity | - | - | - | - | - | - | Highest incidence |
This table provides a qualitative comparison based on findings from multiple studies[3][4][5][6][7][8][9][10]. The frequency and severity of adverse events can be influenced by patient-specific factors and concomitant medications.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of protease inhibitor toxicity are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., MT-4, HepG2) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the protease inhibitors in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Hepatotoxicity Assay (AST Release Assay)
This protocol measures the release of aspartate aminotransferase (AST), a marker of liver cell damage.
Principle: Aspartate aminotransferase is an enzyme normally found in liver cells. When liver cells are damaged, AST is released into the cell culture medium. Measuring the amount of AST in the supernatant provides an indication of hepatotoxicity.
Procedure:
-
Cell Culture: Culture human hepatoma cell lines, such as HepG2 cells, in 96-well plates until they reach a suitable confluence.
-
Compound Exposure: Treat the cells with various concentrations of the protease inhibitors for a predetermined duration (e.g., 24 or 48 hours).
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
AST Measurement: Measure the AST concentration in the collected supernatants using a commercially available AST assay kit, which typically involves a colorimetric or fluorometric reaction.
-
Cell Lysis (Optional): To determine the total cellular AST, lyse the remaining cells in the wells and measure the AST concentration in the lysate.
-
Data Analysis: Compare the levels of AST in the supernatants of treated cells to those of untreated control cells to assess the extent of liver cell injury.[11]
Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the proteasome, which can be inhibited by some protease inhibitors.
Principle: This fluorometric assay utilizes a specific substrate that is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the proteasome activity.
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with or without the protease inhibitors. Ensure the lysis buffer does not contain protease inhibitors that would interfere with the assay.
-
Assay Reaction: In a black 96-well plate, combine the cell lysate with the proteasome assay buffer and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specific time to allow for the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Compare the proteasome activity in lysates from treated cells to that of untreated controls to determine the extent of inhibition.[3][4][5][12][13]
Mandatory Visualizations
The following diagrams, created using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to protease inhibitor toxicity.
PI3K/AKT Signaling Pathway and Protease Inhibitor Interference
Caption: PI3K/AKT signaling pathway and a potential point of inhibition by certain protease inhibitors.
Experimental Workflow for Assessing In Vitro Cytotoxicity
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of protease inhibitors.
Logical Relationship of Protease Inhibitor-Induced Metabolic Complications
Caption: Logical relationships between protease inhibitor actions and resulting metabolic complications.
References
- 1. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. HIV Protease Inhibitors and Insulin Sensitivity: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Incidence of adverse reactions in HIV patients treated with protease inhibitors: a cohort study. Coordinamento Italiano Studio Allergia e Infezione da HIV (CISAI) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of darunavir/ritonavir versus atazanavir/ritonavir in treatment-naive, HIV type 1-infected subjects over 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced liver injury associated with antiretroviral therapy that includes HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity associated with antiretroviral therapy containing HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sketchviz.com [sketchviz.com]
- 12. melp.nl [melp.nl]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Benchmarking Compound 34 (Calpeptin) Against FDA-Approved SARS-CoV-2 Protease Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The ongoing pursuit of effective antiviral therapeutics against SARS-CoV-2 has led to the investigation of numerous small molecules targeting key viral proteins. Among these, the main protease (Mpro or 3CLpro) stands out as a critical enzyme for viral replication, making it a prime target for inhibitor development. This guide provides a detailed comparison of Compound 34 (Calpeptin), a potent inhibitor of the SARS-CoV-2 main protease, with the FDA-approved protease inhibitor combination, Paxlovid (Nirmatrelvir and Ritonavir).
Executive Summary
This guide offers a head-to-head comparison of the preclinical efficacy of Compound 34 (Calpeptin) and the FDA-approved drug, Paxlovid. The data presented herein is collated from various in vitro studies to provide a comprehensive overview for researchers in the field of antiviral drug discovery. While direct comparative studies are limited, this guide synthesizes available data to offer a valuable benchmarking resource.
Data Presentation: Inhibitor Efficacy
The following table summarizes the in vitro efficacy of Calpeptin and Nirmatrelvir against SARS-CoV-2 and its main protease. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary between different studies and experimental setups.
| Compound | Target | Assay Type | IC50 | EC50 | Reference |
| Compound 34 (Calpeptin) | SARS-CoV-2 Main Protease (Mpro) | Enzymatic Assay | 10.69 µM | - | [1][2] |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 72 nM | [3] | |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 0.6 µM (Vero E6) | [3] | |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 1.44 µM (Vero E6) | [1] | |
| Nirmatrelvir (in Paxlovid) | SARS-CoV-2 Main Protease (Mpro) | Enzymatic Assay (Ki) | 4 nM | - | [4] |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 19 nM | [4] | |
| Ritonavir (in Paxlovid) | HIV Protease / CYP3A4 | N/A | N/A | N/A | [5][6][7][8][9] |
Note on Ritonavir: Ritonavir is included in Paxlovid not for its direct antiviral activity against SARS-CoV-2, but as a pharmacokinetic enhancer.[5][6][7][8][9] It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes Nirmatrelvir, thereby increasing the concentration and duration of Nirmatrelvir in the body.[5][6][7][8][9]
Mechanism of Action
Both Calpeptin and Nirmatrelvir are inhibitors of the SARS-CoV-2 main protease (Mpro).[3][10][11][12] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins.[10][11][12] Inhibition of Mpro prevents viral replication.[10][11][12]
Mechanism of SARS-CoV-2 Main Protease Inhibition.
Experimental Protocols
Mpro Enzymatic Inhibition Assay (FRET-based)
A common method to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence increase.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro is expressed and purified.
-
A FRET peptide substrate is synthesized.
-
Assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM TCEP, pH 7.3) is prepared.
-
-
Assay Procedure:
-
The test compound (e.g., Calpeptin or Nirmatrelvir) is serially diluted in DMSO and then in assay buffer.
-
A fixed concentration of Mpro is pre-incubated with the diluted compound or DMSO (vehicle control) in a 384-well plate for a defined period (e.g., 15 minutes at room temperature).
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic regression).
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells) are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in a viral marker, such as viral RNA or viral protein expression, compared to untreated infected cells.
Protocol Outline:
-
Cell Culture and Plating:
-
Vero E6 cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.
-
-
Compound Treatment and Infection:
-
The test compound is serially diluted and added to the cells.
-
Cells are then infected with a known titer of SARS-CoV-2.
-
-
Incubation:
-
The plates are incubated for a specific period (e.g., 24-48 hours) to allow for viral replication.
-
-
Quantification of Viral Replication:
-
qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of a specific viral gene (e.g., N gene) is quantified by quantitative reverse transcription PCR.
-
In-Cell ELISA: Cells are fixed and permeabilized, and a primary antibody targeting a viral protein (e.g., nucleocapsid protein) is added, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.
-
-
Data Analysis:
-
The percentage of viral inhibition is calculated for each compound concentration relative to the virus control (infected, untreated cells).
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the CC50 (50% cytotoxic concentration) of the compound and calculate the selectivity index (SI = CC50/EC50).
-
Experimental Workflow for Inhibitor Evaluation.
Conclusion
This comparative guide highlights that while both Compound 34 (Calpeptin) and Nirmatrelvir target the same essential viral enzyme, Nirmatrelvir, as part of the FDA-approved Paxlovid regimen, has demonstrated superior potency in preclinical in vitro assays. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further investigate novel protease inhibitors. The continued exploration and benchmarking of new compounds against established therapeutics are crucial for the development of next-generation antiviral agents.
References
- 1. Anti-SARS-CoV-2 Activity of Extracellular Vesicle Inhibitors: Screening, Validation, and Combination with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic use of calpeptin in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 9. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 11. [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
In Vivo Validation of Protease Inhibitor 34: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo performance of the novel HIV-1 protease inhibitor, designated as Inhibitor 34. Due to the limited availability of in vivo data for Inhibitor 34, this guide presents its known in vitro potency alongside comprehensive data from two established HIV-1 protease inhibitors, Darunavir and Atazanavir, to offer a thorough comparative context for its potential in vivo validation.
Executive Summary
In the landscape of antiretroviral therapies, the development of potent protease inhibitors remains a cornerstone of HIV-1 treatment strategies. This guide focuses on "Inhibitor 34," a novel compound that has demonstrated high in vitro potency against HIV-1 protease. To contextualize its potential for in vivo applications, we provide a direct comparison with Darunavir and Atazanavir, two FDA-approved protease inhibitors with extensive clinical data. This comparison encompasses in vitro efficacy, in vivo validation in relevant animal models, and detailed experimental methodologies to support further research and development.
Data Presentation: Comparative Efficacy of HIV-1 Protease Inhibitors
The following tables summarize the key quantitative data for Inhibitor 34, Darunavir, and Atazanavir, facilitating a clear comparison of their in vitro and in vivo performance.
Table 1: In Vitro Efficacy Against HIV-1 Protease
| Inhibitor | Target | Ki (nM) | IC50 (nM) | EC50 (nM) |
| Inhibitor 34 | HIV-1 Protease | 1.39 | Not Available | Not Available |
| Darunavir | HIV-1 Protease | <0.01 | 1-2 | 0.52 |
| Atazanavir | HIV-1 Protease | 2.7 | 2.6 - 5.3 | 2 - 5 |
Note: Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. IC50 (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives a half-maximal response.
Table 2: In Vivo Validation in Humanized Mouse Models of HIV-1 Infection
| Inhibitor | Animal Model | Route of Administration | Dosing Regimen | Outcome |
| Inhibitor 34 | Not Available | Not Available | Not Available | Not Available |
| Darunavir | Humanized mice | Oral | 600mg/100mg ritonavir twice daily (human equivalent) | Significant reduction in viral load; sustained viral suppression.[1][2] |
| Atazanavir | Humanized mice | Oral | 400mg once daily (human equivalent) | Reduction in viral load; effective as part of combination therapy.[3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this research, the following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for in vivo validation.
Caption: HIV-1 life cycle and the mechanism of action of protease inhibitors.
Caption: Experimental workflow for in vivo validation in a humanized mouse model.
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.[5][6][7]
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the protease cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)
-
Test compounds (Inhibitor 34, Darunavir, Atazanavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FRET substrate to all wells.
-
Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to all wells except the negative control.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Validation of Anti-HIV-1 Efficacy in Humanized Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of protease inhibitors in a humanized mouse model, which is a widely accepted preclinical model for HIV-1 research.[8][9][10][11][12]
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
Procedure:
-
Engraftment and Reconstitution: Newborn immunodeficient mice are irradiated and then intrahepatically injected with human CD34+ hematopoietic stem cells. Allow 12-16 weeks for the development of a stable human immune system, which should be confirmed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19).
-
HIV-1 Infection: Once stable human immune reconstitution is confirmed, infect the mice with a CCR5-tropic HIV-1 strain (e.g., via intraperitoneal or intravenous injection).
-
Treatment Initiation: After confirmation of stable HIV-1 infection (typically 2-4 weeks post-infection, with detectable plasma viral loads), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (e.g., Inhibitor 34) and comparator drugs (e.g., Darunavir) via oral gavage daily. The control group receives the vehicle solution. Dosing should be based on pharmacokinetic studies to achieve plasma concentrations relevant to human therapy.
-
Monitoring: Collect peripheral blood samples weekly to monitor:
-
Plasma Viral Load: Quantify HIV-1 RNA levels using a validated quantitative real-time PCR assay.
-
Human CD4+ T Cell Counts: Analyze peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine the absolute counts and percentage of human CD4+ T cells.
-
-
Endpoint Analysis: At the end of the study (e.g., 4-8 weeks of treatment), euthanize the mice and collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to assess viral reservoirs and immune cell populations.
-
Data Analysis: Compare the changes in plasma viral load and CD4+ T cell counts between the treatment and control groups to determine the in vivo efficacy of the protease inhibitors.
Conclusion
Inhibitor 34 demonstrates significant promise as a potent HIV-1 protease inhibitor based on its impressive in vitro Ki value. While in vivo validation data is not yet available, the established frameworks for preclinical evaluation in humanized mouse models provide a clear path forward. The comparative data presented for Darunavir and Atazanavir serve as a benchmark for the expected in vivo performance of a successful protease inhibitor. Further investigation of Inhibitor 34 in these in vivo models is warranted to fully elucidate its therapeutic potential in the treatment of HIV-1 infection.
References
- 1. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir-cobicistat versus lopinavir-ritonavir in the treatment of COVID-19 infection (DOLCI): A multicenter observational study | PLOS One [journals.plos.org]
- 3. Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativebiomart.net [creativebiomart.net]
- 6. eurogentec.com [eurogentec.com]
- 7. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of Humanized Mice From Repeated Intravaginal HIV Challenge by Passive Immunization: A Model for Studying the Efficacy of Neutralizing Antibodies In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HIV-1 Inhibitor-34: A Comprehensive Guide for Laboratory Personnel
The responsible disposal of investigational compounds such as HIV-1 inhibitor-34 is a critical component of laboratory safety and environmental protection. As a novel chemical entity, specific disposal guidelines for "this compound" are not publicly available. However, by adhering to established best practices for the disposal of hazardous and non-hazardous chemical waste, researchers can ensure a safe and compliant process. This guide provides a procedural framework based on general laboratory waste management principles.
I. Hazard Assessment and Waste Identification
The initial and most critical step is to determine the potential hazards associated with this compound. If a Safety Data Sheet (SDS) is not available, researchers must make a conservative assessment based on the compound's chemical structure, known reactivity, and any toxicological data from preliminary studies.
Key Assessment Questions:
-
Is the compound known to be toxic, carcinogenic, mutagenic, or teratogenic?
-
Is it reactive with common laboratory chemicals, such as strong acids, bases, or oxidizing agents?[1]
-
Is it flammable?
-
Does it contain heavy metals or other environmentally persistent components?
Based on this assessment, the waste should be classified. For instance, an SDS for a similar compound, "HIV-1 Integrase Inhibitor 1," indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Such a compound would be treated as hazardous waste.
II. Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the general procedure for the disposal of investigational compounds like this compound.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, puncture-resistant container lined with a chemically resistant bag.[3] If the original container of the surplus chemical is being discarded, clearly mark it as "HAZARDOUS WASTE" and add the date.[4]
-
Liquid Waste: Collect liquid waste, including unused solutions or rinsates, in a compatible, leak-proof container (e.g., a glass or polyethylene bottle).[5] Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with the inhibitor should be placed in a designated sharps container.[3]
-
-
Container Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE". The label should include:
-
The full chemical name ("this compound") without abbreviations.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
-
Temporary Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the laboratory director, secure, and equipped with a spill kit.[4][5] Containers must be kept closed except when adding waste.
-
Waste Pickup and Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[5] EHS will then transport the waste to a licensed hazardous waste disposal facility, where it will typically be incinerated in compliance with EPA regulations.[5][6]
III. Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table provides an example of relevant data that would be found on a Safety Data Sheet (SDS) for a similar investigational compound.
| Property | Value | Significance for Disposal |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] | Indicates the need for careful handling to prevent ingestion and proper labeling as toxic waste. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1)[1] | Prohibits drain disposal and necessitates disposal as hazardous waste to prevent environmental contamination. |
| Chemical Stability | Stable under recommended storage conditions[1] | Indicates that no special precautions are needed for short-term storage before disposal, but incompatibility with strong acids/alkalis and oxidizing/reducing agents should be noted.[1] |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol | Informs the choice of solvents for cleaning contaminated glassware and the potential for the compound to persist in aqueous environments if not disposed of properly. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
V. Decontamination Procedures
For spills or decontamination of laboratory surfaces and equipment, the choice of decontaminating agent will depend on the inhibitor's reactivity. In the absence of specific data, a general approach is recommended:
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a detergent and water solution. All cleaning materials should be disposed of as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS for assistance.
By following these general yet thorough procedures, researchers can manage and dispose of investigational compounds like this compound in a manner that ensures the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-34
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-34. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods for this potent antiviral compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier is necessary to prevent accidental exposure. The following PPE is mandatory and should be donned before any manipulation of the compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or latex gloves. | Provides a robust barrier against skin contact.[1][2][3] The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | Disposable, fluid-resistant lab coat. | Protects skin and personal clothing from splashes and spills.[1][3] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Prevents exposure of mucous membranes to aerosols or splashes.[1][2] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Necessary when handling the compound in powder form or when aerosolization is possible. |
II. Safe Handling and Experimental Workflow
Meticulous adherence to the following procedural steps is critical to minimize the risk of exposure and cross-contamination.
A. Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.
-
Weighing: If handling the compound in solid form, weigh it within a containment enclosure, such as a powder-containment hood.
-
Solubilization: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
-
Avoid Contamination: Use dedicated equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination of other experiments.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][5]
B. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of prescribed PPE.
-
Containment and Neutralization:
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust.
-
-
Decontamination: Clean the spill area with a 1:10 dilution of bleach, followed by a rinse with water.[5] All cleaning materials must be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, lab coats, and consumables, must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. [6] |
| Sharps | Contaminated sharps, such as needles and pipette tips, must be disposed of in a puncture-resistant sharps container labeled as hazardous chemical waste.[3] |
All waste must be disposed of through the institution's hazardous waste management program.
IV. Experimental and Safety Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling, experimentation, and disposal of this compound.
References
- 1. Atom Surgical HIV Protection Kit | PPE Kit for Healthcare Safety - Atom Surgical [atomsurgical.com]
- 2. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 3. 4. HIV Infection Control in Healthcare Facilities | ATrain Education [atrainceu.com]
- 4. pharm-int.com [pharm-int.com]
- 5. hivireland.ie [hivireland.ie]
- 6. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
